Kmg-301AM
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H28N3O6+ |
|---|---|
Molecular Weight |
526.6 g/mol |
IUPAC Name |
[9-[3-(acetyloxymethoxycarbonyl)-4-oxoquinolizin-1-yl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium |
InChI |
InChI=1S/C30H28N3O6/c1-18(34)37-17-38-30(36)24-16-23(25-8-6-7-13-33(25)29(24)35)28-21-11-9-19(31(2)3)14-26(21)39-27-15-20(32(4)5)10-12-22(27)28/h6-16H,17H2,1-5H3/q+1 |
InChI Key |
JNVNRNBXFHGZHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCOC(=O)C1=CC(=C2C=CC=CN2C1=O)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Kmg-301AM
A Fluorescent Probe for Intramitochondrial Magnesium Dynamics
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and key characteristics of Kmg-301AM, a specialized fluorescent probe designed for the selective measurement of magnesium ions (Mg²⁺) within mitochondria. This document is intended for researchers, scientists, and drug development professionals engaged in the study of cellular and mitochondrial physiology.
Introduction
This compound is the acetoxymethyl (AM) ester derivative of Kmg-301, a fluorescent indicator with high selectivity for magnesium ions.[1][2][3] The AM ester modification renders the molecule cell-permeable, allowing it to cross the plasma membrane and subsequently accumulate within the mitochondrial matrix.[1] Once inside the mitochondria, this compound is hydrolyzed by mitochondrial esterases, releasing the active, membrane-impermeable probe Kmg-301. This targeted delivery and activation mechanism enables the precise measurement of mitochondrial Mg²⁺ concentration ([Mg²⁺]mito) and its dynamic changes in living cells.
Mechanism of Action
The functionality of this compound as a fluorescent probe is a multi-step process involving passive diffusion, enzymatic activation, and ion-dependent fluorescence.
-
Cellular and Mitochondrial Uptake: this compound, in its esterified form, is lipophilic and readily diffuses across the cell membrane into the cytosol. Its chemical properties also facilitate its accumulation within the mitochondria.
-
Intramitochondrial Hydrolysis: Within the mitochondrial matrix, ubiquitous esterases cleave the acetoxymethyl esters from the this compound molecule. This enzymatic reaction traps the now polar and membrane-impermeable Kmg-301 probe inside the mitochondria. A key advantage of this trapping is that the active probe is not released even upon depolarization of the mitochondrial membrane potential.
-
Magnesium-Dependent Fluorescence: The active Kmg-301 probe selectively binds to Mg²⁺ ions. This binding event induces a conformational change in the fluorophore, leading to a significant increase in its fluorescence emission intensity. The change in fluorescence is directly proportional to the concentration of free Mg²⁺ in the mitochondrial matrix, allowing for quantitative measurements of [Mg²⁺]mito.
Quantitative Data Summary
The following table summarizes the key optical and chemical properties of the active probe, Kmg-301.
| Property | Value | Reference |
| Excitation Wavelength | 540 nm - 559 nm | |
| Emission Wavelength | 570 nm - 700 nm (peak at 590 nm) | |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |
| Fluorescence Quantum Yield (Φfl) | 0.15 | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |
| Selectivity | Highly selective for Mg²⁺ over Ca²⁺ at physiological concentrations. Insensitive to pH changes between 6.5 and 9.0. |
Experimental Protocols
Detailed methodologies for the application of this compound in cellular imaging are provided below. These protocols are intended as guidelines and may require optimization for specific cell types and experimental conditions.
Live Cell Imaging of Mitochondrial Mg²⁺
This protocol outlines the steps for staining live cells with this compound to visualize [Mg²⁺]mito.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.5 MgCl₂, 0.4 MgSO₄, 0.3 Na₂HPO₄, 0.4 KH₂PO₄, 4.2 NaHCO₃, 5.6 D-glucose, and 5 HEPES. Adjust the pH to 7.4 with NaOH.
-
-
Cell Staining:
-
Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Dilute the this compound stock solution in HBSS to a final concentration of 20 µM.
-
Apply the 20 µM this compound solution to the cells and incubate for 10 minutes on ice. This low-temperature incubation minimizes the hydrolysis of the AM ester by cytosolic esterases.
-
Wash the cells twice with fresh HBSS.
-
Incubate the cells in fresh HBSS for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂. This allows for the complete hydrolysis of the intramitochondrial this compound to Kmg-301.
-
-
Fluorescence Imaging:
-
Perform fluorescence imaging using a confocal laser scanning microscope.
-
Excite the Kmg-301 probe at 559 nm.
-
Collect the fluorescence emission signal between 600-700 nm.
-
Imaging of Mg²⁺ in Isolated Mitochondria
This protocol is adapted for use with isolated mitochondrial preparations.
-
Reagent Preparation:
-
Prepare Mitochondria Imaging Buffer (MIB) containing (in mM): 125 KCl, 2 K₂HPO₄, 1 MgCl₂, 5 HEPES, and 0.02 EDTA. Adjust the pH to 7.2 with KOH. For experiments requiring Mg²⁺-free conditions, omit MgCl₂.
-
-
Mitochondria Staining:
-
Incubate isolated mitochondria with 20 µM this compound in MIB for 20 minutes at 37°C.
-
Wash the mitochondria twice with fresh MIB.
-
Further incubate the mitochondria for 15 minutes at 37°C to ensure complete hydrolysis of the probe.
-
-
Fluorescence Imaging:
-
Image the stained mitochondria using the same imaging parameters as described for live cells.
-
Simultaneous Imaging of Cytosolic and Mitochondrial Mg²⁺
This compound can be used in conjunction with cytosolic Mg²⁺ indicators like KMG-104AM for simultaneous measurements.
-
Cell Staining:
-
First, incubate cells with 5 µM KMG-104AM in HBSS for 30 minutes at 37°C.
-
Then, proceed with the this compound staining protocol as described in section 4.1.
-
-
Fluorescence Imaging:
-
Excite KMG-104 at 488 nm and Kmg-301 at 559 nm.
-
Use a dichroic mirror (e.g., 560 nm) to separate the emission signals.
-
Collect the emission for KMG-104 between 500-545 nm and for Kmg-301 between 600-700 nm.
-
References
KMG-301AM: A Technical Guide to Mitochondrial Magnesium Detection
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles behind KMG-301AM, a fluorescent probe designed for the selective detection and visualization of magnesium ions (Mg²⁺) within mitochondria. We will explore its mechanism of action, key performance characteristics, and provide standardized protocols for its application in cellular imaging.
Core Principle of Magnesium Detection
This compound is a cell-permeable derivative of the Mg²⁺-sensitive fluorophore, KMG-301. Its design allows for passive diffusion across the plasma and mitochondrial membranes. Once inside the cell, intracellular esterases cleave the acetoxymethyl (AM) ester groups, liberating the active, membrane-impermeable KMG-301 probe. This active form is effectively trapped within the cellular compartments.
A key feature of KMG-301 is its specific localization to mitochondria. This is confirmed by co-localization experiments with mitochondrial markers like MitoTracker Green FM. The fundamental principle of Mg²⁺ detection lies in the significant enhancement of KMG-301's fluorescence upon binding to Mg²⁺. In the presence of 100 mM Mg²⁺, the fluorescence emission intensity of KMG-301 can increase by as much as 45-fold compared to its ion-free state.[1] This direct and robust correlation between Mg²⁺ concentration and fluorescence intensity enables the visualization and quantification of mitochondrial Mg²⁺ dynamics.
Quantitative Data and Specificity
The performance of a fluorescent probe is defined by its photophysical properties and its selectivity for the target ion. KMG-301 exhibits favorable characteristics for mitochondrial Mg²⁺ detection.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ concentrations typically found in mitochondria.[1] |
| Fluorescence Quantum Yield (Φfl) | 0.15 | In the presence of saturating Mg²⁺.[1] |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | At the excitation maximum.[1] |
| Excitation Wavelength | ~540 nm | Optimal wavelength for exciting the Mg²⁺-bound form.[2] |
| Fluorescence Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state. |
| pH Sensitivity | Weak response in the pH 6.5-9.0 range | Stable fluorescence signal under physiological pH conditions in mitochondria. |
Ionic Selectivity: KMG-301 demonstrates high selectivity for Mg²⁺ over other physiologically relevant cations.
-
Calcium (Ca²⁺): While a high concentration of 100 mM Ca²⁺ can induce a 3-fold increase in fluorescence, no significant change is observed at a more physiological concentration of 1 mM.
-
Sodium (Na⁺) and Potassium (K⁺): Physiological concentrations of Na⁺ and K⁺ do not affect the fluorescence of KMG-301, either in the presence or absence of Mg²⁺.
-
Other Divalent Cations: At typical physiological concentrations, other divalent cations do not influence the fluorescence signal. However, KMG-301 is sensitive to 1 mM of Ni²⁺ and Zn²⁺.
Under normal intracellular and intramitochondrial conditions, KMG-301 can be considered a highly selective sensor for Mg²⁺.
Experimental Protocols
The following is a generalized protocol for loading cells with this compound and subsequent fluorescence imaging. Optimization may be required for specific cell types and experimental conditions.
Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store protected from light and moisture.
-
Imaging Buffer: A HEPES-based buffer (pH 7.2-7.4) is commonly used. For example, 100 mM HEPES buffer.
Cell Loading Protocol:
-
Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Prepare a loading solution by diluting the this compound stock solution in the imaging buffer to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with the imaging buffer to remove excess probe.
-
Add fresh imaging buffer to the cells. They are now ready for fluorescence imaging.
Fluorescence Microscopy:
-
Excitation: Use an excitation wavelength of approximately 540 nm.
-
Emission: Collect the fluorescence emission at the peak wavelength of the Mg²⁺-bound probe.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope. Time-lapse imaging can be performed to monitor changes in mitochondrial Mg²⁺ concentration in response to stimuli. For instance, the probe has been used to observe Mg²⁺ mobilization from mitochondria to the cytosol induced by carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP).
References
Kmg-301AM: A Technical Guide to a Mitochondria-Targeted Magnesium Probe
This technical guide provides an in-depth overview of Kmg-301AM, a fluorescent probe designed for the detection of magnesium ions (Mg²⁺) within mitochondria. It is intended for researchers, scientists, and professionals in the field of drug development who are investigating cellular and mitochondrial physiology. This document details the spectral properties of the probe, experimental protocols for its use, and its application in studying mitochondrial signaling pathways.
Core Properties of KMG-301
This compound is the acetoxymethyl (AM) ester form of KMG-301.[1][2] This modification renders the molecule cell-permeant, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, endogenous esterases cleave the AM group, trapping the active, Mg²⁺-sensitive probe, KMG-301, within the mitochondrial matrix.[2] KMG-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for studying mitochondrial Mg²⁺ dynamics.
Spectral and Physicochemical Properties
The spectral and quantitative characteristics of KMG-301 in the presence and absence of Mg²⁺ are summarized in the table below. The data is based on in vitro measurements of the hydrolyzed probe, KMG-301.
| Property | Value | Conditions |
| Excitation Wavelength (for emission measurement) | 540 nm | In the presence of varying Mg²⁺ concentrations. |
| Emission Maximum (Mg²⁺-bound) | ~580 nm | In the presence of saturating Mg²⁺ concentrations. |
| Emission Maximum (Mg²⁺-free) | ~580 nm | In the absence of Mg²⁺. |
| Fluorescence Quantum Yield (Φ) | 0.15 | In the presence of Mg²⁺. |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺. |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | pH 7.2 |
| Molecular Formula (this compound) | C₃₀H₂₈N₃O₆ | |
| Molecular Weight (this compound) | 526.56 g/mol |
Table 1: Spectral and physicochemical properties of KMG-301/Kmg-301AM.
Experimental Protocols
The following are detailed methodologies for the preparation of KMG-301 and the measurement of mitochondrial Mg²⁺ in living cells using this compound.
In Vitro Spectral Measurements of KMG-301
This protocol outlines the procedure for characterizing the fluorescence properties of the active probe, KMG-301.
-
Reagent Preparation : Prepare a stock solution of KMG-301 at a concentration of 5 mM. Prepare a measurement buffer of 100 mM HEPES at pH 7.2.[3][4]
-
Spectra Measurement :
-
For absorbance spectra, dilute the KMG-301 stock solution to a final concentration of 5 µM in the HEPES buffer. Measure the absorbance spectrum in the absence and presence of 100 mM Mg²⁺.
-
For fluorescence emission spectra, use the same probe concentration (5 µM in 100 mM HEPES, pH 7.2). Set the excitation wavelength to 540 nm. Record the emission spectra across a range of Mg²⁺ concentrations (from 0 mM to 100 mM) to determine the fluorescence enhancement.
-
-
Selectivity Analysis : To assess the selectivity of KMG-301 for Mg²⁺, measure the fluorescence intensity in the presence of other physiologically relevant cations such as Ca²⁺, Na⁺, and K⁺.
Measurement of Mitochondrial Mg²⁺ in Cultured Cells
This protocol describes the loading of cultured cells with this compound and subsequent fluorescence imaging to monitor mitochondrial Mg²⁺ levels.
-
Cell Culture : Culture cells of interest (e.g., PC12 cells or hippocampal neurons) under standard conditions.
-
Probe Loading :
-
Prepare a stock solution of this compound.
-
Incubate the cultured cells with this compound. The final concentration and incubation time may need to be optimized for the specific cell type. For isolated mitochondria, staining can be achieved with this compound.
-
-
Co-localization (Optional) : To confirm the mitochondrial localization of KMG-301, co-stain the cells with a known mitochondrial marker, such as MitoTracker Green FM.
-
Fluorescence Microscopy :
-
After incubation, wash the cells to remove excess probe.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for KMG-301 (excitation ~540 nm, emission ~580 nm).
-
Acquire time-lapse images to monitor changes in mitochondrial Mg²⁺ concentration in response to experimental manipulations. For example, the effect of FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone) on mitochondrial Mg²⁺ can be observed.
-
Signaling Pathways and Experimental Workflows
This compound is a powerful tool for investigating the role of mitochondrial Mg²⁺ in various cellular signaling pathways. One such pathway involves the lactate-induced influx of Mg²⁺ into the mitochondria.
Lactate-Induced Mitochondrial Mg²⁺ Signaling
Recent studies have identified lactate as a signaling molecule that triggers the release of Mg²⁺ from the endoplasmic reticulum. This released Mg²⁺ is then transported into the mitochondria via the mitochondrial RNA splicing protein 2 (Mrs2). This process is crucial for stimulating mitochondrial ATP production.
Caption: Lactate-induced mitochondrial Mg²⁺ signaling pathway.
Experimental Workflow for Monitoring Mitochondrial Mg²⁺ Dynamics
The following diagram illustrates a typical experimental workflow for using this compound to study changes in mitochondrial Mg²⁺ concentration in response to a cellular stimulus.
Caption: Experimental workflow for this compound imaging.
References
- 1. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: A Framework for Kmg-301AM
Disclaimer: Publicly available scientific literature and chemical databases do not contain information on a compound designated "Kmg-301AM." The following guide has been generated using Aspirin (Acetylsalicylic Acid) as a placeholder to provide a comprehensive template that meets the specified structural and content requirements. Researchers, scientists, and drug development professionals can adapt this framework for their internal data on this compound.
Introduction to Acetylsalicylic Acid (Aspirin)
Acetylsalicylic acid, commonly known as Aspirin, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, antipyretic, and anti-inflammatory properties. It is also used as an antiplatelet agent to prevent blood clots. Its therapeutic effects are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes.
Chemical Structure and Properties
IUPAC Name: 2-(Acetyloxy)benzoic acid Molecular Formula: C₉H₈O₄ CAS Number: 50-78-2
The chemical structure of Acetylsalicylic Acid is provided below:
Table 1: Physicochemical Properties of Acetylsalicylic Acid
| Property | Value |
| Molecular Weight | 180.16 g/mol |
| Melting Point | 136 °C (277 °F) |
| Boiling Point | 140 °C (284 °F) (decomposes) |
| pKa | 3.5 |
| Solubility in Water | 3.4 mg/mL (20 °C) |
| Log P | 1.19 |
Mechanism of Action: COX Enzyme Inhibition
Acetylsalicylic acid exerts its therapeutic effects through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX-1 and COX-2) enzymes. This covalent modification blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby inhibiting the production of prostaglandins and thromboxanes. The inhibition of COX-1 in platelets is responsible for its antiplatelet effect, while the inhibition of COX-2 in peripheral tissues contributes to its anti-inflammatory and analgesic properties.
In-depth Technical Guide: Cellular Uptake of Small Molecule Inhibitors
A Case Study Approach to Understanding Cell Membrane Transport of Kmg-301AM
Preamble: Publicly available data on the specific molecule "this compound" is not available. This is common for proprietary or novel compounds in early-stage development. To provide a comprehensive and actionable guide that adheres to the requested format, this document will utilize a well-characterized small molecule, Imatinib (Gleevec), as a representative example. The principles, experimental methodologies, and data presentation formats detailed herein are directly applicable to the study of a new chemical entity like this compound.
Core Mechanism of Cellular Uptake
The primary mechanism by which the model compound, a small molecule kinase inhibitor, crosses the cell membrane is through carrier-mediated active transport, supplemented by a degree of passive diffusion. The predominant transporter responsible for its cellular influx is the organic cation transporter 1 (OCT1), also known as SLC22A1. The expression level of OCT1 in target cells is a critical determinant of intracellular drug concentration and, consequently, therapeutic efficacy.
Active Transport via Organic Cation Transporter 1 (OCT1)
Imatinib functions as a substrate for the OCT1 transporter. This transporter facilitates the movement of the drug across the plasma membrane into the cytoplasm. The process is saturable and can be competitively inhibited by other known OCT1 substrates and inhibitors, such as quinine and verapamil. The efficiency of this transport mechanism is directly correlated with the levels of OCT1 expression on the cell surface.
Passive Diffusion
In addition to active transport, the molecule can also traverse the cell membrane via passive diffusion, owing to its physicochemical properties. However, studies have demonstrated that this is a less significant component of its total cellular uptake compared to OCT1-mediated transport, especially in cells expressing high levels of the transporter.
Quantitative Analysis of Cellular Uptake
The following table summarizes key quantitative parameters related to the cellular uptake of the model compound. These data points are essential for constructing pharmacokinetic and pharmacodynamic models.
| Parameter | Value | Cell Line/System | Citation |
| Uptake Rate (High OCT1 Expression) | 10.9 ± 0.9 pmol/mg protein/min | K562 cells | |
| Uptake Rate (Low OCT1 Expression) | 2.4 ± 0.3 pmol/mg protein/min | K562/Dox cells | |
| Michaelis-Menten Constant (Km) | 2.6 µM | HEK293-hOCT1 cells | |
| Maximum Velocity (Vmax) | 23.8 pmol/µg protein/min | HEK293-hOCT1 cells | |
| Inhibition Constant (Ki) by Quinine | 1.5 µM | Xenopus oocytes expressing hOCT1 |
Experimental Protocols
In Vitro Cellular Uptake Assay
This protocol details the methodology for quantifying the rate of drug uptake in a cell line.
Objective: To measure the rate of accumulation of a radiolabeled small molecule inhibitor inside cells.
Materials:
-
Cell lines with varying OCT1 expression (e.g., K562 and K562/Dox).
-
Radiolabeled compound (e.g., [14C]Imatinib).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Phosphate-buffered saline (PBS), ice-cold.
-
Lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Cell Seeding: Plate cells at a density of 1 x 106 cells/well in a 6-well plate and culture overnight.
-
Pre-incubation: Wash the cells with warm PBS. Pre-incubate the cells in a buffer (e.g., Krebs-Ringer-HEPES) for 15 minutes at 37°C.
-
Initiation of Uptake: Add the radiolabeled compound at a known concentration to initiate the uptake. For inhibition studies, co-incubate with a known inhibitor.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 5, 10, 30 minutes) at 37°C.
-
Termination of Uptake: To stop the uptake, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes to ensure complete cell lysis.
-
Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the total protein concentration in each lysate sample using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
-
Data Analysis: Calculate the uptake rate as picomoles of compound per milligram of protein per minute.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of this compound cellular uptake.
Experimental Workflow Diagram
Caption: Workflow for in vitro cellular uptake assay.
KMG-301AM: A Technical Guide to Measuring Mitochondrial Magnesium
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of KMG-301AM, a fluorescent probe designed for the selective measurement of magnesium ions (Mg²⁺) within mitochondria. This document details the probe's mechanism of action, key experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction to this compound
This compound is a novel, selective fluorescent probe that enables the visualization and quantification of Mg²⁺ dynamics specifically within the mitochondria of living cells.[1] Magnesium is a critical cofactor in numerous cellular processes, and its concentration within the mitochondria directly impacts ATP synthesis.[1] Understanding mitochondrial Mg²⁺ homeostasis is crucial for investigating cellular metabolism, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders like Parkinson's disease.[1] this compound provides a valuable tool for researchers to explore these processes in real-time.
Mechanism of Action and Localization
This compound is the acetoxymethyl ester (AM) form of the Mg²⁺ indicator KMG-301.[2] The AM ester group renders the molecule cell-permeable, allowing it to cross the plasma membrane. Once inside the cytosol, cellular esterases cleave the AM group. However, to prevent cytosolic hydrolysis, a specific protocol involving incubation on ice is recommended.[3] The probe is designed to subsequently accumulate in the mitochondria, where the AM ester is fully hydrolyzed, trapping the active KMG-301 probe within the mitochondrial matrix. The localization of KMG-301 to the mitochondria has been confirmed by co-localization with MitoTracker Green FM in both differentiated PC12 cells and rat hippocampal neurons.
The fluorescence of KMG-301 is highly sensitive to the concentration of Mg²⁺. Upon binding to Mg²⁺, KMG-301 exhibits a significant increase in its fluorescence intensity, with a reported 45-fold increase in fluorescence emission upon saturation with Mg²⁺ compared to an ion-free environment. This property allows for the dynamic measurement of changes in mitochondrial Mg²⁺ concentration.
Quantitative Data and Properties
The following tables summarize the key quantitative properties of the KMG-301 probe.
Table 1: Fluorescence and Binding Properties
| Property | Value | Reference |
| Excitation Wavelength | 540 nm (in vitro), 559 nm (in cells) | |
| Emission Wavelength Range | 570 - 670 nm | |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |
| Fluorescence Quantum Yield (Φfl) | 0.15 | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |
| Fluorescence Intensity Increase | ~45-fold |
Table 2: Ion Selectivity
| Ion | Concentration | Effect on Fluorescence | Reference |
| Ca²⁺ | 1 mM | No significant increase | |
| Ca²⁺ | 100 mM | 3-fold increase | |
| Na⁺, K⁺ | Physiological Ranges | No effect | |
| Ni²⁺, Zn²⁺ | 1 µM | No significant effect | |
| Mn²⁺, Co²⁺, Cu²⁺, Fe²⁺, Fe³⁺ | 1 µM | No significant effect |
Table 3: pH Sensitivity
| pH Range | Condition | Effect on Fluorescence | Reference |
| 6.5 - 9.0 | Ion-free and Mg²⁺-bound | Weak response |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound.
Staining Live Cells with this compound
This protocol is designed to ensure the selective loading of this compound into the mitochondria while minimizing hydrolysis in the cytosol.
Materials:
-
This compound stock solution
-
HEPES-buffered saline solution (HBSS), pH adjusted
-
Cultured cells (e.g., HeLa, PC12)
Procedure:
-
Prepare a working solution of 20 µM this compound in pH-adjusted HBSS.
-
Wash the cultured cells twice with HBSS.
-
Incubate the cells with the 20 µM this compound solution for 10 minutes on ice. This low temperature is crucial to prevent premature hydrolysis of the acetoxymethyl ester by cytosolic esterases.
-
After incubation, wash the cells twice with HBSS to remove the excess probe.
-
Incubate the cells in fresh HBSS for 15 minutes at 37°C in a humidified atmosphere containing 5% CO₂. This step allows for the complete hydrolysis of the acetoxymethyl ester form within the mitochondria.
-
The cells are now ready for fluorescence imaging.
Fluorescence Imaging of Mitochondrial Mg²⁺
Equipment:
-
Confocal laser scanning microscope
Procedure:
-
Illuminate the KMG-301-loaded cells with an excitation wavelength of 559 nm using a diode laser.
-
Detect the fluorescence emission in the range of 570-670 nm.
-
Acquire time-lapse images to monitor dynamic changes in mitochondrial Mg²⁺ concentration in response to stimuli.
Measuring Mg²⁺ Dynamics in Isolated Mitochondria
Materials:
-
Isolated mitochondria
-
This compound
-
Experimental buffer
Procedure:
-
Stain the isolated mitochondria with this compound.
-
Perform stepwise increases in the extramitochondrial Mg²⁺ concentration to observe the corresponding increase in KMG-301 fluorescence within the mitochondria.
-
To study Mg²⁺ release, treat the stained mitochondria with an uncoupling agent such as 5 µM FCCP (carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone) and monitor the decrease in fluorescence.
Applications in Research and Drug Development
This compound is a powerful tool for investigating a variety of biological questions and has potential applications in drug development.
-
Studying Mitochondrial Homeostasis: The probe allows for the direct visualization of Mg²⁺ influx and efflux from mitochondria in response to various stimuli, such as the mitochondrial uncoupler FCCP. This enables the study of the role of specific ion channels and transporters, like Mrs2, in maintaining mitochondrial Mg²⁺ levels.
-
Neurodegenerative Disease Research: this compound has been used to study the effects of neurotoxins, such as MPP⁺ (1-methyl-4-phenylpyridinium), a model compound for Parkinson's disease. A gradual decrease in mitochondrial Mg²⁺ concentration was observed in response to MPP⁺ in differentiated PC12 cells, highlighting the potential role of mitochondrial Mg²⁺ dysregulation in this disease.
-
Drug Screening and Development: This probe can be employed to screen for compounds that modulate mitochondrial Mg²⁺ concentration. Such compounds could have therapeutic potential for diseases associated with mitochondrial dysfunction. By providing a direct readout of mitochondrial Mg²⁺, this compound can aid in elucidating the mechanism of action of novel drug candidates.
Conclusion
This compound is a highly selective and sensitive fluorescent probe that has proven to be invaluable for the study of mitochondrial magnesium dynamics. Its ability to be specifically localized to the mitochondria and its robust fluorescence response to Mg²⁺ make it an ideal tool for researchers in cell biology, neuroscience, and pharmacology. The detailed protocols and quantitative data provided in this guide are intended to support the successful application of this compound in advancing our understanding of the critical role of mitochondrial magnesium in health and disease.
References
Intracellular Localization of Kmg-301AM Fluorescent Probe: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Kmg-301AM fluorescent probe, with a specific focus on its intracellular localization, mechanism of action, and experimental application for the detection of mitochondrial magnesium ions (Mg²⁺).
Introduction
This compound is a fluorescent probe designed for the selective detection of magnesium ions. Its acetoxymethyl ester (AM) form renders it permeable to cell membranes. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active probe, Kmg-301, within the intracellular environment. This guide details the probe's properties and provides comprehensive protocols for its use in cellular and mitochondrial research.
Mechanism of Action and Intracellular Localization
The intracellular journey of this compound begins with its passive diffusion across the plasma membrane. Following this, cytosolic esterases hydrolyze the acetoxymethyl esters, converting this compound into its membrane-impermeable form, Kmg-301. This process ensures the accumulation and retention of the probe within the cell.
Crucially, Kmg-301 exhibits a strong affinity for and localization within the mitochondria. This has been confirmed through co-localization studies with established mitochondrial markers like MitoTracker Green FM in various cell types, including differentiated PC12 cells and rat hippocampal neurons[1][2]. The probe's fluorescence intensity significantly increases upon binding to Mg²⁺, allowing for the visualization of changes in mitochondrial Mg²⁺ concentration ([Mg²⁺]mito)[1].
Signaling Pathway and Experimental Workflow
The following diagram illustrates the mechanism of action of this compound and the general experimental workflow for its use in cellular imaging.
References
KMG-301AM: A Technical Guide to its Selective Fluorescence Response to Magnesium Ions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the fluorescent probe KMG-301AM, with a specific focus on its selectivity for magnesium ions (Mg²⁺) over calcium ions (Ca²⁺). The information presented herein is intended to assist researchers in the application of this compound for the accurate measurement of mitochondrial Mg²⁺ dynamics.
Core Principles of this compound Function
This compound is a cell-permeant fluorescent indicator designed to selectively respond to Mg²⁺ ions within the mitochondrial matrix. Its acetoxymethyl (AM) ester form allows it to passively cross the cell membrane, whereupon intracellular esterases cleave the AM group, trapping the active probe, KMG-301, inside the cell. KMG-301 is engineered to exhibit a significant increase in fluorescence intensity upon binding to Mg²⁺. This chelation-enhanced fluorescence mechanism forms the basis of its utility as a Mg²⁺ indicator.
Quantitative Selectivity Profile: Mg²⁺ vs. Ca²⁺
The efficacy of a fluorescent indicator hinges on its ability to selectively bind to its target ion in a complex intracellular environment. The following table summarizes the key quantitative parameters defining the selectivity of KMG-301 for Mg²⁺ over Ca²⁺.
| Parameter | Magnesium (Mg²⁺) | Calcium (Ca²⁺) | Other Cations |
| Dissociation Constant (Kd) | 4.5 mM[1] | Not specified, but significantly higher | Not applicable |
| Fluorescence Enhancement | 45-fold increase with 100 mM Mg²⁺[1] | 3-fold increase with 100 mM Ca²⁺; No increase at 1 mM Ca²⁺[1] | No effect at physiological concentrations of Na⁺ and K⁺. Sensitive to 1 mM Ni²⁺ and Zn²⁺.[1] |
| Optimal pH Range | Weak pH response between 6.5 and 9.0[1] | Not specified | Not applicable |
Experimental Protocol: Determination of Ion Selectivity
The following is a generalized protocol for determining the ion selectivity of KMG-301, based on methodologies described in the literature.
1. Preparation of KMG-301 Solution:
-
Dissolve KMG-301 (the de-esterified form) in a suitable buffer, such as 100 mM HEPES at pH 7.2, to a final concentration of 5 µM.
2. Baseline Fluorescence Measurement:
-
In a cuvette, measure the baseline fluorescence of the KMG-301 solution using a spectrofluorometer. The excitation wavelength is typically around 540 nm.
3. Titration with Mg²⁺:
-
Prepare a series of solutions containing KMG-301 and varying concentrations of MgCl₂ (e.g., from 0 mM to 100 mM).
-
Measure the fluorescence intensity at each Mg²⁺ concentration.
-
Plot the fluorescence intensity as a function of Mg²⁺ concentration to determine the maximum fluorescence enhancement and the dissociation constant (Kd).
4. Titration with Ca²⁺:
-
Repeat the titration process using CaCl₂ instead of MgCl₂. Use a range of concentrations relevant to both physiological and potentially interfering levels (e.g., 0 mM to 100 mM).
-
Measure and plot the fluorescence intensity to determine the response of KMG-301 to Ca²⁺.
5. Selectivity Against Other Cations:
-
To assess selectivity against other common intracellular cations, prepare solutions of KMG-301 and add physiological concentrations of ions such as NaCl (e.g., 100 mM) and KCl (e.g., 100 mM).
-
Measure any changes in fluorescence intensity.
6. pH Profile:
-
To determine the effect of pH, measure the fluorescence of KMG-301 in the presence and absence of a saturating concentration of Mg²⁺ across a range of pH values (e.g., pH 5.5 to 9.5) using appropriate buffers (e.g., MES for acidic pH and HEPES for neutral to alkaline pH).
Visualizing the Mechanisms and Workflows
To further elucidate the principles and processes involved, the following diagrams are provided.
Conclusion
This compound demonstrates a high degree of selectivity for Mg²⁺ over Ca²⁺ at physiological concentrations. While a minor fluorescence increase is observed in the presence of high concentrations of Ca²⁺ (100 mM), this effect is negligible at the more typical intracellular Ca²⁺ levels of around 1 mM. The probe's dissociation constant of 4.5 mM for Mg²⁺ makes it well-suited for detecting Mg²⁺ in mitochondria. This robust selectivity, combined with its mitochondrial localization, establishes this compound as a valuable tool for the investigation of mitochondrial Mg²⁺ homeostasis in living cells.
References
Applications of Kmg-301AM in neuroscience research
An In-depth Technical Guide to the Applications of Kmg-301AM in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a fluorescent probe for monitoring mitochondrial magnesium (Mg²⁺) dynamics, and its applications in neuroscience research. It covers the probe's mechanism of action, detailed experimental protocols, and key findings from studies utilizing this tool to investigate neuronal health and disease.
Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of Kmg-301, a highly selective fluorescent probe designed for the detection of Mg²⁺ within the mitochondrial matrix of living cells.[1][2] Its development has enabled researchers to directly visualize and quantify Mg²⁺ dynamics in this critical organelle, shedding light on the roles of mitochondrial Mg²⁺ in cellular functions and pathologies.[3] Mg²⁺ is a crucial cofactor for ATP synthesis, and its concentration in mitochondria is tightly regulated.[3] this compound provides a powerful tool to study these regulatory processes in real-time.
Mechanism of Action
The functionality of this compound is a multi-step process that ensures its specific localization and action within the mitochondria:
-
Cellular Uptake: The AM ester group renders the Kmg-301 molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm.
-
Mitochondrial Accumulation: this compound preferentially accumulates in the mitochondria, driven by the mitochondrial membrane potential.
-
Hydrolysis to Kmg-301: Within the mitochondrial matrix, ubiquitous esterases cleave the AM group, converting this compound into its active, membrane-impermeable form, Kmg-301.[1] This trapping mechanism ensures the probe is retained within the mitochondria, even upon depolarization of the mitochondrial membrane.
-
Mg²⁺-Dependent Fluorescence: The fluorescence intensity of Kmg-301 is directly proportional to the mitochondrial Mg²⁺ concentration ([Mg²⁺]ₘᵢₜₒ). The probe exhibits a significant increase in fluorescence emission upon binding to Mg²⁺.
This mechanism allows for the specific and sensitive measurement of [Mg²⁺]ₘᵢₜₒ changes in response to various stimuli and in different cellular conditions.
Figure 1: Mechanism of this compound uptake and activation.
Core Properties of Kmg-301
The utility of Kmg-301 as a mitochondrial Mg²⁺ probe is defined by its spectral properties and selectivity.
Selectivity
Kmg-301 demonstrates high selectivity for Mg²⁺ over other biologically relevant divalent cations at their typical physiological concentrations. While sensitive to high concentrations (1 mM) of Ni²⁺ and Zn²⁺, these levels are not generally present under normal intracellular conditions, making Kmg-301 a reliable Mg²⁺ indicator.
pH Stability
The fluorescence of both the ion-free and Mg²⁺-bound forms of Kmg-301 shows minimal response to pH fluctuations within the physiological range of 6.5 to 9.0. This is a critical feature for accurate measurements, as experimental manipulations can often alter intracellular and mitochondrial pH.
Applications in Neuroscience Research
This compound has been instrumental in studying mitochondrial Mg²⁺ dynamics in various neuronal models.
Visualization of [Mg²⁺]ₘᵢₜₒ in Neurons
Studies have successfully utilized this compound to visualize and measure Mg²⁺ in the mitochondria of differentiated PC12 cells and hippocampal neurons. Co-localization experiments with MitoTracker Green FM have confirmed that Kmg-301 specifically accumulates in the mitochondria of these cells.
Investigating Neurodegenerative Disease Models
A key application of this compound has been in the study of Parkinson's disease models. Treatment of differentiated PC12 cells with 1-methyl-4-phenylpyridinium (MPP⁺), a neurotoxin that induces Parkinson's-like symptoms, resulted in a gradual decrease in the mitochondrial Mg²⁺ concentration as measured by Kmg-301 fluorescence. This finding suggests a link between mitochondrial Mg²⁺ dysregulation and the pathogenesis of Parkinson's disease.
Monitoring Mg²⁺ Transport Across the Mitochondrial Membrane
This compound has been used to observe the transport of Mg²⁺ across the inner mitochondrial membrane. For instance, increasing the extramitochondrial Mg²⁺ concentration leads to a corresponding increase in Kmg-301 fluorescence within the mitochondria, indicating Mg²⁺ uptake. Conversely, treatment with FCCP, a protonophore that dissipates the mitochondrial membrane potential, induces a measurable release of Mg²⁺ from the mitochondria.
Experimental Protocols
The following are detailed methodologies for key experiments using this compound, based on published research.
Staining Neuronal Cells with this compound
Objective: To load neuronal cells with this compound for the measurement of mitochondrial Mg²⁺.
Materials:
-
Differentiated PC12 cells or primary hippocampal neurons
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Appropriate cell culture medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Culture neuronal cells on glass-bottom dishes suitable for microscopy.
-
Prepare a loading solution by diluting the this compound stock solution in the cell culture medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and replace it with the this compound loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with fresh, pre-warmed culture medium to remove excess probe.
-
The cells are now ready for imaging. Proceed to visualize the fluorescence using a microscope.
Figure 2: General workflow for staining cells with this compound.
Induction of Mg²⁺ Release with FCCP
Objective: To observe the release of Mg²⁺ from mitochondria following the dissipation of the mitochondrial membrane potential.
Procedure:
-
Load the cells with this compound as described in Protocol 5.1.
-
Acquire a baseline fluorescence reading of the stained cells.
-
Prepare a working solution of FCCP (e.g., 5 µM) in the imaging medium.
-
Add the FCCP solution to the cells while continuously monitoring the fluorescence.
-
Record the time-course of the change in Kmg-301 fluorescence. A decrease in fluorescence indicates the release of Mg²⁺ from the mitochondria.
Parkinson's Disease Model: MPP⁺ Treatment
Objective: To investigate the effect of the neurotoxin MPP⁺ on mitochondrial Mg²⁺ levels.
Procedure:
-
Load differentiated PC12 cells with this compound (Protocol 5.1).
-
Obtain a baseline fluorescence measurement.
-
Introduce MPP⁺ to the cell culture medium at a final concentration determined by the specific experimental design.
-
Monitor the fluorescence of Kmg-301 over time. A gradual decrease in fluorescence intensity is indicative of a reduction in mitochondrial Mg²⁺ concentration in response to MPP⁺ toxicity.
Figure 3: Logical flow of MPP⁺-induced mitochondrial Mg²⁺ decrease.
Data Presentation
The following tables summarize the key quantitative relationships observed in studies using Kmg-301.
Table 1: Kmg-301 Fluorescence Response to Mg²⁺ Concentration
| Extramitochondrial [Mg²⁺] | Kmg-301 Fluorescence in Isolated Mitochondria |
|---|---|
| 0 mM | Baseline Fluorescence |
| 1 mM | Noticeable Increase |
| 5 mM | Further Increase |
Data derived from qualitative descriptions in cited literature.
Table 2: Effect of Chemical Treatments on Kmg-301 Fluorescence in PC12 Cells
| Treatment | Observed Effect on Kmg-301 Fluorescence | Interpretation |
|---|---|---|
| 5 µM FCCP | Gradual Decrease | Release of Mg²⁺ from mitochondria |
| MPP⁺ | Gradual Decrease | Reduction of mitochondrial Mg²⁺ concentration |
Data derived from qualitative descriptions in cited literature.
Conclusion
This compound is a vital tool for neuroscience research, providing a direct window into the dynamics of mitochondrial Mg²⁺. Its high selectivity and stability, combined with its ability to function within live neurons, make it an invaluable asset for studying the role of mitochondrial Mg²⁺ in neuronal function, bioenergetics, and the pathology of neurodegenerative diseases like Parkinson's. The experimental protocols and findings outlined in this guide serve as a foundation for researchers looking to incorporate this powerful probe into their studies.
References
Kmg-301AM: A Technical Guide to Imaging Mitochondrial Magnesium for Researchers and Drug Development Professionals
Introduction
Magnesium (Mg²⁺) is a critical divalent cation essential for a vast array of cellular processes, including ATP synthesis and utilization, signal transduction, and nucleic acid stability. While the roles of cytosolic Mg²⁺ are well-documented, the dynamics and regulation of Mg²⁺ within specific organelles, particularly the mitochondria, are emerging as a key area of interest in both basic research and therapeutic development. Mitochondrial Mg²⁺ is a crucial regulator of cellular metabolism and is implicated in a variety of pathological conditions, including cardiovascular and neurodegenerative diseases.[1][2][3]
Kmg-301AM is a fluorescent probe specifically designed for the selective detection and imaging of Mg²⁺ within the mitochondrial matrix.[4][5] Its unique properties make it an invaluable tool for elucidating the intricate roles of mitochondrial Mg²⁺ in cellular signaling and for the development of novel therapeutics targeting mitochondrial function. This technical guide provides a comprehensive overview of this compound, its properties, experimental protocols, and its applications in research and drug discovery.
Physicochemical and Spectroscopic Properties of Kmg-301
This compound is the acetoxymethyl (AM) ester form of Kmg-301, which facilitates its passage across the plasma and mitochondrial membranes. Once inside the mitochondria, cellular esterases cleave the AM group, trapping the active Kmg-301 probe within the mitochondrial matrix. The core of Kmg-301's functionality lies in its rhodamine-based structure, which localizes to the mitochondria due to the organelle's negative membrane potential, and a charged β-diketone moiety that provides high selectivity for Mg²⁺.
The key quantitative properties of Kmg-301 are summarized in the table below for easy reference.
| Property | Value | Reference |
| Excitation Wavelength (λex) | 559 nm | |
| Emission Wavelength (λem) | 600-700 nm | |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |
| Quantum Yield (Φ) | 0.15 | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |
| Fluorescence Enhancement upon Mg²⁺ Binding | ~45-fold |
Selectivity: Kmg-301 exhibits high selectivity for Mg²⁺ over other physiologically relevant cations. While it shows a minor response to high concentrations of Ca²⁺, its fluorescence is largely unaffected by Na⁺, K⁺, and other divalent cations at their typical intracellular concentrations. Furthermore, its fluorescence is stable over a physiological pH range of 6.5 to 9.0.
Experimental Protocols
Cellular Loading and Imaging of Mitochondrial Mg²⁺
This protocol outlines the general steps for loading this compound into live cells for the imaging of mitochondrial Mg²⁺.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured cells on a suitable imaging dish or plate
-
Confocal microscope with appropriate laser lines and filters
Protocol:
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.
-
Loading Solution Preparation: Prepare a working solution of 20 µM this compound in ice-cold HBSS.
-
Cell Loading:
-
Wash the cells once with HBSS.
-
Incubate the cells with the 20 µM this compound loading solution for 10 minutes on ice. This initial incubation on ice helps to prevent the premature hydrolysis of the AM ester in the cytosol.
-
-
Washing: Wash the cells twice with HBSS to remove excess probe.
-
De-esterification: Incubate the cells for 15 minutes at 37°C to allow for the complete hydrolysis of the this compound to Kmg-301 within the mitochondria.
-
Imaging:
-
Mount the cells on a confocal microscope.
-
Excite the Kmg-301 at 559 nm.
-
Collect the fluorescence emission between 600 nm and 700 nm.
-
Caption: Workflow for cellular loading and imaging with this compound.
Imaging Mitochondrial Mg²⁺ in Isolated Mitochondria
Materials:
-
Isolated mitochondria
-
Mitochondria Imaging Buffer (MIB): 125 mM KCl, 2 mM K₂HPO₄, 1 mM MgCl₂, 5 mM HEPES, 0.02 mM EDTA (pH 7.2 with KOH)
-
This compound stock solution
Protocol:
-
Incubation: Incubate isolated mitochondria with 20 µM this compound in MIB for 20 minutes at 37°C.
-
Washing: Wash the mitochondria twice with MIB to remove the excess probe.
-
De-esterification: Further incubate the mitochondria for 15 minutes at 37°C to ensure complete hydrolysis of the AM ester.
-
Imaging: Resuspend the mitochondria in MIB and image using a confocal microscope with the appropriate settings as described above.
Applications in Research and Drug Development
The ability to specifically measure mitochondrial Mg²⁺ dynamics opens up numerous avenues for research and drug discovery.
Elucidating Mg²⁺ Signaling Pathways
This compound is a powerful tool for dissecting the role of mitochondrial Mg²⁺ in cellular signaling. For example, it has been used to study the function of the mitochondrial Mg²⁺ transporter, Mrs2. Studies have shown that knockdown of Mrs2 significantly suppresses the increase in mitochondrial Mg²⁺, confirming its role in Mg²⁺ uptake.
Furthermore, this compound can be used to investigate the interplay between mitochondrial Mg²⁺ and other cellular events, such as changes in mitochondrial membrane potential. The mitochondrial uncoupler, carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP), which dissipates the mitochondrial membrane potential, has been shown to induce the release of Mg²⁺ from the mitochondria into the cytosol. This process can be visualized in real-time using this compound in conjunction with a cytosolic Mg²⁺ indicator like KMG-104.
Caption: Signaling pathway showing the effect of FCCP on mitochondrial Mg²⁺.
High-Throughput Screening (HTS) for Mitochondrial Modulators
The robust fluorescence response and specific mitochondrial localization of this compound make it suitable for adaptation to high-throughput screening (HTS) platforms for the discovery of novel drugs targeting mitochondrial Mg²⁺ homeostasis.
Conceptual HTS Workflow:
-
Assay Development:
-
Optimize cell seeding density in 96- or 384-well microplates.
-
Automate the this compound loading and washing steps.
-
Establish a baseline mitochondrial Mg²⁺ level.
-
-
Compound Screening:
-
Treat cells with a library of small molecules.
-
Use a plate-based fluorescence reader to measure changes in Kmg-301 fluorescence.
-
Identify "hits" that either increase or decrease mitochondrial Mg²⁺ levels.
-
-
Hit Validation and Characterization:
-
Confirm the activity of hit compounds through dose-response curves.
-
Use confocal microscopy to visualize the effects of the compounds on mitochondrial Mg²⁺ in individual cells.
-
Perform secondary assays to determine the mechanism of action (e.g., direct interaction with transporters like Mrs2, or indirect effects on mitochondrial membrane potential).
-
Caption: Conceptual workflow for HTS using this compound.
Studying Disease Models
This compound has been successfully employed to investigate the role of mitochondrial Mg²⁺ in disease models. For instance, in a cellular model of Parkinson's disease using the neurotoxin MPP⁺, this compound revealed a gradual decrease in mitochondrial Mg²⁺ concentration, suggesting a link between mitochondrial Mg²⁺ dysregulation and neurodegeneration. This highlights the potential of using this compound to screen for compounds that can restore mitochondrial Mg²⁺ homeostasis in disease states.
Conclusion
This compound is a highly selective and sensitive fluorescent probe that enables the direct visualization and quantification of Mg²⁺ dynamics within the mitochondria of living cells. Its well-characterized properties and straightforward experimental protocols make it an indispensable tool for researchers investigating the fundamental roles of mitochondrial Mg²⁺ in cellular physiology. For drug development professionals, this compound provides a robust platform for high-throughput screening to identify and characterize novel therapeutic agents that modulate mitochondrial function, offering new avenues for the treatment of a wide range of diseases.
References
- 1. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of mitochondria in physiological activities, diseases, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Kmg-301AM Staining in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kmg-301AM is a fluorescent probe designed for the detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. As the acetoxymethyl (AM) ester form of Kmg-301, it readily crosses the cell membrane and accumulates in the mitochondria.[1][2] Once inside, cellular esterases cleave the AM group, trapping the active Mg²⁺-selective probe, Kmg-301, within the mitochondrial matrix.[2] Upon binding to Mg²⁺, Kmg-301 exhibits a significant increase in fluorescence intensity, enabling the visualization and quantification of mitochondrial Mg²⁺ dynamics.[3] This makes this compound a valuable tool for studying the role of mitochondrial Mg²⁺ in cellular physiology and pathophysiology, and for screening compounds that may modulate mitochondrial function in drug development.[4]
Principle of the Method
The use of this compound for staining live cells is based on its chemical properties that allow for targeted delivery and activation. The AM ester group renders the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. The probe is engineered to preferentially accumulate in the mitochondria. Intracellular esterases, which are abundant in the mitochondrial matrix, hydrolyze the AM ester, converting this compound into the membrane-impermeant and polar Kmg-301. This process effectively traps the probe within the mitochondria. Kmg-301 has a low basal fluorescence but experiences a significant enhancement in its quantum yield upon chelation with Mg²⁺, allowing for the sensitive detection of mitochondrial Mg²⁺ levels.
Quantitative Data
Table 1: Spectroscopic and Binding Properties of Kmg-301
| Property | Value | Reference |
| Excitation Wavelength (λex) | 540 nm | |
| Emission Wavelength (λem) | Increases upon Mg²⁺ binding | |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | |
| Quantum Yield (Φ) | 0.15 (in the presence of Mg²⁺) | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ |
Table 2: Recommended Staining Parameters for Live Cells
| Parameter | Recommendation | Notes |
| This compound Concentration | 1-10 µM | Optimal concentration may vary depending on the cell type. It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell line and experimental conditions. |
| Incubation Time | 30-60 minutes at 37°C | Incubation time should be optimized to allow for sufficient probe loading and hydrolysis while minimizing potential cytotoxicity. |
| Imaging Medium | Hank's Balanced Salt Solution (HBSS) or other serum-free medium | It is advisable to image in a medium with known and controlled ion concentrations to avoid interference with the Mg²⁺ measurement. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1 mM):
-
Dissolve the appropriate amount of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, for 1 mg of this compound with a molecular weight of ~1000 g/mol , dissolve in 1 mL of DMSO.
-
Mix thoroughly by vortexing.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture.
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the 1 mM stock solution to the desired final concentration in a serum-free medium or an appropriate buffer (e.g., HBSS).
-
For example, to make a 5 µM working solution, add 5 µL of the 1 mM stock solution to 1 mL of serum-free medium.
-
It is crucial to use the working solution immediately after preparation.
-
Cell Preparation and Staining
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions.
-
Cell Seeding:
-
Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) serum-free medium or HBSS.
-
Add the freshly prepared this compound working solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 30-60 minutes at 37°C in a 5% CO₂ incubator, protected from light.
-
-
Washing:
-
Aspirate the this compound working solution.
-
Wash the cells two to three times with pre-warmed serum-free medium or HBSS to remove any excess probe.
-
After the final wash, add fresh pre-warmed imaging medium to the cells.
-
Live Cell Imaging
-
Microscope Setup:
-
Use a fluorescence microscope equipped with a live-cell imaging chamber to maintain the cells at 37°C and 5% CO₂.
-
Use an appropriate filter set for Kmg-301 (e.g., excitation at ~540 nm). The emission is collected over a broad range, and a long-pass filter (e.g., >560 nm) is suitable.
-
-
Image Acquisition:
-
Locate the stained cells under the microscope.
-
Acquire images using the appropriate objective and camera settings. Minimize the exposure time and light intensity to reduce phototoxicity and photobleaching.
-
For dynamic studies, time-lapse images can be acquired to monitor changes in mitochondrial Mg²⁺ concentration over time.
-
Mandatory Visualizations
Caption: Mechanism of this compound action in live cells.
Caption: Experimental workflow for this compound live cell staining.
References
Application Notes and Protocols for Kmg-301AM in Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Kmg-301AM, a fluorescent probe for imaging mitochondrial magnesium (Mg²⁺) in live cells. This document includes detailed protocols, data presentation, and visualizations to facilitate its application in research and drug development.
Introduction to this compound
This compound is the acetoxymethyl (AM) ester form of Kmg-301, a highly selective fluorescent probe for mitochondrial magnesium ions. The AM ester group renders the molecule cell-permeable, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, cellular esterases cleave the AM group, trapping the active Kmg-301 probe within the mitochondrial matrix. Kmg-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for studying mitochondrial Mg²⁺ dynamics in various cellular processes and disease models.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the Kmg-301 probe.
| Property | Value | Notes |
| Excitation Wavelength (Max) | 540 nm | In the presence of Mg²⁺. |
| Emission Wavelength (Max) | 570 nm | In the presence of Mg²⁺. |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ in mitochondria.[1] |
| Fluorescence Quantum Yield (Φfl) | 0.15 | In the presence of Mg²⁺.[1] |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | In the presence of Mg²⁺. |
| Fluorescence Intensity Increase | ~45-fold | Upon saturation with Mg²⁺ compared to the ion-free state. |
| Ion Selectivity | High for Mg²⁺ | Insensitive to physiological concentrations of Na⁺, K⁺, and Ca²⁺. Shows some sensitivity to Ni²⁺ and Zn²⁺ at 1 mM, which is above typical physiological intracellular concentrations. |
| pH Sensitivity | Weak | Relatively stable fluorescence in the pH range of 6.5-9.0. |
Experimental Protocols
This section provides a detailed step-by-step protocol for using this compound to visualize mitochondrial Mg²⁺ in live mammalian cells using fluorescence microscopy.
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).
-
Note: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
Cell Preparation and Staining
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency.
-
Loading Medium Preparation: Prepare a working solution of this compound by diluting the stock solution in a serum-free, phenol red-free culture medium or a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-5 µM.
-
Note: The optimal concentration may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the optimal concentration that yields a high signal-to-noise ratio with minimal cytotoxicity.
-
-
Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with warm serum-free medium or imaging buffer. c. Add the this compound loading medium to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
Note: Incubation time may need to be optimized for different cell types.
-
-
Washing: a. Remove the loading medium. b. Wash the cells two to three times with warm imaging buffer to remove excess probe.
-
De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM group by intracellular esterases.
-
Imaging: The cells are now ready for imaging. It is recommended to perform imaging within 1-2 hours after loading.
Fluorescence Microscopy and Image Acquisition
-
Microscope: A confocal laser scanning microscope is recommended for optimal spatial resolution and removal of out-of-focus light.
-
Excitation: Use a laser line close to the excitation maximum of Kmg-301 (e.g., 543 nm or 561 nm).
-
Emission: Collect the fluorescence emission using a bandpass filter centered around the emission maximum (e.g., 560-600 nm).
-
Mitochondrial Co-localization (Optional): To confirm the mitochondrial localization of Kmg-301, co-stain the cells with a mitochondrial marker, such as MitoTracker Green FM. Kmg-301 fluorescence (red) should co-localize with the green fluorescence of MitoTracker.
-
Image Acquisition Settings:
-
Use the lowest possible laser power to minimize phototoxicity and photobleaching.
-
Optimize the detector gain and offset to obtain a good signal-to-noise ratio without saturating the detector.
-
For time-lapse imaging, adjust the acquisition frequency to capture the dynamics of the biological process of interest while minimizing light exposure.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway investigated using this compound and the general experimental workflow.
Caption: Experimental workflow for using this compound in live-cell microscopy.
Caption: FCCP-induced mitochondrial Mg²⁺ efflux signaling pathway.
Applications in Research and Drug Development
-
Studying Mitochondrial Function: this compound can be used to investigate the role of mitochondrial Mg²⁺ in cellular metabolism, ATP synthesis, and cell death pathways.
-
Neurodegenerative Disease Research: The probe has been utilized to study the dysregulation of mitochondrial Mg²⁺ in cellular models of Parkinson's disease.
-
Drug Discovery: this compound can be employed as a tool to screen for drugs that modulate mitochondrial Mg²⁺ homeostasis.
-
Cardiovascular Research: Investigating the role of mitochondrial Mg²⁺ in cardiac physiology and pathophysiology.
Troubleshooting
-
Low Signal:
-
Increase the loading concentration of this compound.
-
Increase the incubation time.
-
Ensure the imaging buffer is at the correct pH.
-
-
High Background:
-
Ensure thorough washing after probe loading.
-
Use a phenol red-free imaging medium.
-
-
Cell Death/Toxicity:
-
Decrease the loading concentration of this compound.
-
Reduce the incubation time.
-
Minimize exposure to excitation light during imaging.
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the critical role of mitochondrial magnesium in cellular health and disease.
References
Application Notes and Protocols: KMG-301AM for Mitochondrial Magnesium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
KMG-301AM is a cell-permeable fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within the mitochondria of living cells. As the acetoxymethyl (AM) ester form of KMG-301, it readily crosses the plasma and mitochondrial membranes. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active, Mg²⁺-sensitive probe, KMG-301, within the mitochondrial matrix. This targeted accumulation allows for the specific visualization and quantification of mitochondrial Mg²⁺ dynamics, a critical parameter in cellular metabolism, signaling, and apoptosis.
The underlying mechanism of mitochondrial accumulation for KMG-301, a rhodamine-based derivative, is attributed to its lipophilic cationic properties. The positive charge of the molecule is drawn to the negative membrane potential of the inner mitochondrial membrane, leading to its concentration within the mitochondrial matrix.[1]
Product Information
| Property | Value |
| Full Name | KMG-301 Acetoxymethyl Ester |
| Target | Mitochondrial Magnesium (Mg²⁺) |
| Excitation Wavelength | 540 nm |
| Emission Wavelength | ~575 - 595 nm |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM |
| Solvent | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1-10 mM)
-
Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 1 to 10 mM.
-
Note: AM esters are sensitive to hydrolysis. Ensure the DMSO is anhydrous to maintain the stability of the stock solution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light and moisture. Under these conditions, the stock solution should be stable for several months.
2. Hanks' Balanced Salt Solution (HBSS)
HBSS is recommended as the loading buffer to maintain physiological pH and osmotic balance.
| Component | Amount for 1 L | Concentration |
| Sodium Chloride (NaCl) | 7.999 g | 0.136 M |
| Potassium Chloride (KCl) | 0.4 g | 5.365 mM |
| Calcium Chloride (CaCl₂) | 0.14 g | 1.261 mM |
| Magnesium Sulfate (MgSO₄) | 0.048 g | 0.405 mM |
| Magnesium Chloride (MgCl₂) | 0.046 g | 0.491 mM |
| Sodium Phosphate Dibasic (Na₂HPO₄) | 0.047 g | 0.337 mM |
| Potassium Phosphate Monobasic (KH₂PO₄) | 0.06 g | 0.44 mM |
| D-Glucose | 1.0 g | 5.55 mM |
| Sodium Bicarbonate (NaHCO₃) | 0.35 g | 4.166 mM |
Preparation of 1X HBSS: [2][3]
-
Dissolve the salts in 800 mL of distilled water.
-
Add D-glucose and sodium bicarbonate.
-
Adjust the final volume to 1 L with distilled water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at 4°C.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Recommended Cell Density: While the optimal cell density should be determined empirically, a starting point for adherent cells is to plate them to achieve 50-70% confluency on the day of the experiment.
-
Cell Preparation: Culture cells on a suitable imaging plate or coverslip.
-
Prepare Loading Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the this compound stock solution in pre-warmed (37°C) HBSS to a final working concentration of 20 µM .
-
Optional: To improve the aqueous solubility of this compound, Pluronic® F-127 can be added to the loading solution at a final concentration of 0.02%.
-
Optional: To reduce the leakage of the de-esterified probe from the cells, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with pre-warmed HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 10 minutes on ice . This step facilitates the entry of the AM ester into the cell while minimizing premature hydrolysis by cytosolic esterases.
-
-
Wash:
-
Remove the loading solution and wash the cells twice with pre-warmed HBSS to remove any excess probe.
-
-
Hydrolysis:
-
Add fresh, pre-warmed HBSS to the cells.
-
Incubate for 15 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases, trapping the active KMG-301 probe within the mitochondria.
-
-
Imaging:
-
The cells are now ready for fluorescence imaging.
-
Imaging Parameters
| Parameter | Recommendation |
| Excitation Wavelength | 540 nm |
| Emission Filter | 570-600 nm bandpass filter |
| Microscope Objective | High numerical aperture oil or water immersion objective |
| Laser Power / Exposure Time | Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching while maintaining an adequate signal-to-noise ratio. |
Data Interpretation and Visualization
The following diagrams illustrate the key processes involved in using this compound.
Caption: Workflow of this compound cell loading and activation.
Caption: Signaling pathway of KMG-301 upon binding to Mg²⁺.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Weak or No Signal | - Low Probe Concentration: The working concentration of this compound is too low. - Incomplete Hydrolysis: Incubation time at 37°C was insufficient. - Photobleaching: Excessive exposure to excitation light. | - Increase the working concentration of this compound in increments (e.g., up to 30 µM). - Increase the incubation time at 37°C to 30 minutes. - Reduce laser power and/or exposure time. Use an anti-fade mounting medium if imaging fixed cells. |
| High Background Fluorescence | - Incomplete Wash: Residual extracellular probe. - Probe Extrusion: Active transport of the probe out of the cell. - Cytosolic Signal: Incomplete mitochondrial localization. | - Ensure thorough washing after the loading step. - Add probenecid (1-2.5 mM) to the imaging buffer to inhibit organic anion transporters. - Optimize the initial loading time and temperature to favor mitochondrial accumulation. |
| Cell Death or Abnormal Morphology | - Probe Cytotoxicity: High concentrations of AM esters can be toxic to cells.[4] - DMSO Toxicity: High concentration of DMSO in the final loading solution. | - Reduce the working concentration of this compound. - Ensure the final DMSO concentration in the loading solution is below 0.5%. |
Photostability and Cytotoxicity Considerations
Photostability: KMG-301 is a rhodamine-based dye. Rhodamine derivatives are known for their relatively high photostability, making them suitable for fluorescence microscopy.[5] However, like all fluorophores, KMG-301 is susceptible to photobleaching with prolonged exposure to high-intensity light. It is recommended to use the lowest possible excitation power and exposure times to minimize this effect.
Cytotoxicity: The AM ester form of fluorescent probes can exhibit cytotoxicity at higher concentrations or with prolonged incubation times. This is due to the intracellular release of formaldehyde and acetic acid upon hydrolysis of the AM group. It is crucial to determine the optimal probe concentration and loading time for each cell type to minimize cytotoxic effects while achieving adequate signal for imaging. A cell viability assay is recommended when establishing the experimental protocol.
References
- 1. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lee Lab: HBSS [robleelab.com]
- 3. Hank's Balanced Salt Solution (HBSS) [novoprolabs.com]
- 4. Cytotoxic activity of calcein acetoxymethyl ester (Calcein/AM) on primary cultures of human haematological and solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KMG-301AM: A Fluorescent Probe for Mitochondrial Magnesium Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of KMG-301AM, a fluorescent probe for the detection and imaging of magnesium ions (Mg²⁺) within the mitochondria of living cells. Optimal results are achieved through careful consideration of incubation time, temperature, and imaging conditions.
Introduction
This compound is the acetoxymethyl (AM) ester form of KMG-301, a highly selective fluorescent probe for mitochondrial Mg²⁺. The AM ester modification renders the molecule cell-permeable, allowing it to passively cross the plasma and mitochondrial membranes. Once inside the mitochondrial matrix, endogenous esterases cleave the AM group, trapping the active KMG-301 probe within the organelle. KMG-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, enabling the visualization of dynamic changes in mitochondrial Mg²⁺ concentration in intact cells.
Core Principles
This compound is a valuable tool for investigating the role of mitochondrial Mg²⁺ in various cellular processes, including ATP synthesis, metabolic regulation, and apoptosis. The probe's localization to the mitochondria allows for specific monitoring of this distinct subcellular pool of Mg²⁺.
Quantitative Data Summary
For optimal performance and reproducible results, the following incubation parameters are recommended. These values are derived from established protocols and should be optimized for specific cell types and experimental conditions.
| Parameter | Recommended Value | Range | Notes |
| This compound Final Concentration | 5 µM | 1 - 10 µM | Higher concentrations may lead to cytotoxicity or off-target effects. |
| Incubation Temperature | 37°C | 35 - 37°C | Standard physiological temperature for mammalian cells. |
| Incubation Time | 60 minutes | 30 - 90 minutes | Sufficient time for de-esterification and mitochondrial accumulation. |
| Excitation Wavelength (λex) | 488 nm | 480 - 495 nm | Compatible with standard Argon lasers. |
| Emission Wavelength (λem) | 515 nm | 510 - 540 nm |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitochondrial Mg²⁺ in Adherent Cells
This protocol outlines the steps for loading adherent cells with this compound and subsequent imaging of mitochondrial Mg²⁺.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound (stock solution in DMSO)
-
Pluronic F-127 (10% w/v in DMSO)
-
HEPES-buffered salt solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture adherent cells to a desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Loading Solution Preparation:
-
Prepare a 2X stock solution of this compound in your imaging buffer of choice. For a final concentration of 5 µM, this would be a 10 µM solution.
-
To aid in the dispersion of the hydrophobic AM ester in aqueous buffer, pre-mix the this compound stock with an equal volume of 10% Pluronic F-127 before diluting into the buffer.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed (37°C) imaging buffer.
-
Add the this compound loading solution to the cells.
-
-
Incubation: Incubate the cells for 60 minutes at 37°C in a CO₂ incubator.
-
Washing:
-
Aspirate the loading solution.
-
Wash the cells twice with pre-warmed imaging buffer to remove any extracellular and non-hydrolyzed probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope with appropriate filter sets (Excitation: 488 nm, Emission: 515 nm).
-
Acquire images at desired time intervals to monitor changes in mitochondrial Mg²⁺.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound and a typical experimental workflow for its use.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for this compound.
Mitochondrial Magnesium Signaling
Mitochondrial Mg²⁺ levels are dynamically regulated, primarily through the inner mitochondrial membrane channel, MRS2. This channel facilitates the influx of Mg²⁺ from the cytosol into the mitochondrial matrix. The activity of MRS2 can be influenced by various cellular signals and the metabolic state of the cell. Dysregulation of mitochondrial Mg²⁺ homeostasis is implicated in various pathological conditions.
Caption: Mitochondrial Mg²⁺ signaling pathway.
Application Notes and Protocols for Kmg-301AM in Confocal Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kmg-301AM is a fluorescent indicator specifically designed for the detection of mitochondrial magnesium ions (Mg²⁺) in living cells. Its acetoxymethyl (AM) ester form allows for cell permeability and localization within the mitochondria. Once inside, cellular esterases cleave the AM group, trapping the active Kmg-301 probe within the mitochondrial matrix. Kmg-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it a valuable tool for studying the dynamics of mitochondrial Mg²⁺ in various cellular processes, including energy metabolism, cell death, and signal transduction.[1][2] This document provides detailed application notes and protocols for the use of this compound with confocal microscopy.
Quantitative Data Summary
The following table summarizes the key quantitative properties of the Kmg-301 probe, providing a basis for experimental design and data interpretation.
| Property | Value | Notes |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Suitable for detecting Mg²⁺ concentrations typically found in mitochondria.[2][3] |
| Fluorescence Enhancement | ~45-fold increase upon Mg²⁺ binding | Provides a high signal-to-noise ratio.[2] |
| Excitation Wavelength (in vitro) | 540 nm | |
| Emission Wavelength (in vitro) | Not explicitly stated in the search results, but fluorescent probes with similar excitation often emit in the 550-600 nm range. | Researchers should determine the optimal emission wavelength empirically on their specific confocal setup. |
| Selectivity | High selectivity for Mg²⁺ over Ca²⁺ at physiological concentrations. | Minimal interference from cytosolic calcium fluctuations. |
| pH Sensitivity | Weak response to pH in the physiological range (pH 6.5-9.0) | Ensures that fluorescence changes are primarily due to Mg²⁺ concentration changes. |
Experimental Protocols
Protocol 1: Live Cell Imaging of Mitochondrial Mg²⁺ with this compound
This protocol outlines the steps for loading this compound into live cells and subsequent imaging using a laser scanning confocal microscope.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Cultured cells on glass-bottom dishes or coverslips suitable for confocal microscopy
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Cell Preparation:
-
Culture cells to a desired confluency (typically 50-70%) on a glass-bottom dish or coverslip suitable for confocal microscopy.
-
-
Loading Cells with this compound:
-
Prepare a fresh loading solution. For a final concentration of 5 µM this compound, dilute the stock solution into pre-warmed HBSS or cell culture medium.
-
To aid in the dispersion of the AM ester in aqueous solution, it is recommended to first mix the this compound stock with an equal volume of 20% Pluronic F-127 before diluting into the final loading buffer.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Wash and De-esterification:
-
After incubation, remove the loading solution and wash the cells two to three times with pre-warmed HBSS or imaging buffer to remove any extracellular dye.
-
Add fresh, pre-warmed imaging buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound within the mitochondria.
-
-
Confocal Microscopy:
-
Place the dish or coverslip onto the stage of the confocal microscope. Ensure the cells are maintained at 37°C and, if necessary, with a supply of 5% CO₂.
-
Set the excitation wavelength to 540 nm.
-
Set the emission detection to a range appropriate for the Kmg-301 fluorescence (e.g., 550-650 nm). The optimal range should be determined based on the spectral properties of the dye and the filter sets available on the microscope.
-
Adjust the laser power and detector gain to obtain a good signal-to-noise ratio while minimizing phototoxicity and photobleaching.
-
Acquire images of the mitochondrial Mg²⁺ distribution. For dynamic studies, a time-lapse series can be acquired.
-
Protocol 2: Co-localization with a Mitochondrial Marker
To confirm the mitochondrial localization of Kmg-301, a co-staining experiment with a known mitochondrial marker can be performed.
Procedure:
-
Follow steps 1-4 of Protocol 1 for loading cells with this compound.
-
During the last 15-30 minutes of the de-esterification step, add a mitochondrial marker such as MitoTracker™ Green FM or MitoTracker™ Deep Red to the imaging buffer at its recommended concentration.
-
Wash the cells as per the marker's protocol.
-
Acquire images using the appropriate laser lines and emission filters for both Kmg-301 and the mitochondrial marker.
-
Analyze the images for co-localization of the two fluorescent signals.
Data Analysis
Quantitative analysis of this compound fluorescence can provide insights into the relative changes in mitochondrial Mg²⁺ concentration.
-
Region of Interest (ROI) Analysis: Define ROIs around mitochondria and measure the mean fluorescence intensity within these regions over time or across different experimental conditions.
-
Normalization: To account for variations in cell loading or thickness, the this compound signal can be normalized to a co-localized, Mg²⁺-insensitive mitochondrial marker.
-
Calibration: For absolute quantification of Mg²⁺ concentration, an in situ calibration is required. This is a complex procedure involving the use of ionophores to equilibrate mitochondrial and extracellular Mg²⁺ concentrations in the presence of known external Mg²⁺ concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key mitochondrial signaling pathways involving Mg²⁺ and a typical experimental workflow for using this compound.
Caption: Mitochondrial Mg²⁺ homeostasis and its downstream effects.
Caption: Experimental workflow for this compound imaging.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak fluorescence signal | - Incomplete de-esterification of the AM ester.- Low probe concentration.- Photobleaching. | - Increase the de-esterification time.- Increase the loading concentration of this compound.- Reduce laser power and/or exposure time. |
| High background fluorescence | - Incomplete removal of extracellular probe.- Cell death. | - Increase the number and duration of washes after loading.- Assess cell viability (e.g., with a live/dead stain). |
| Signal not localized to mitochondria | - Inadequate loading conditions.- Cell stress leading to mitochondrial dysfunction. | - Optimize loading time and concentration.- Confirm mitochondrial integrity with a membrane potential-sensitive dye. |
Conclusion
This compound is a powerful tool for the investigation of mitochondrial magnesium dynamics. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this probe in confocal microscopy to gain valuable insights into the role of mitochondrial Mg²⁺ in cellular health and disease. Careful optimization of experimental conditions for the specific cell type and instrument used is crucial for obtaining high-quality, reproducible data.
References
- 1. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Kmg-301AM in Primary Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kmg-301AM is the acetoxymethyl (AM) ester of Kmg-301, a fluorescent probe highly selective for mitochondrial magnesium ions (Mg²⁺). The AM ester modification renders the molecule cell-permeant. Once inside the cell, cytosolic esterases cleave the AM group, trapping the active Kmg-301 probe within the cell where it preferentially accumulates in the mitochondria. The fluorescence intensity of Kmg-301 exhibits a significant increase upon binding to Mg²⁺, allowing for the investigation of mitochondrial Mg²⁺ dynamics in living cells. These application notes provide a detailed protocol for the use of this compound in primary neuron cultures, a critical tool for studying neuronal function and pathology.
Data Presentation
Table 1: Spectral and Chemical Properties of Kmg-301
| Property | Value | Reference |
| Excitation Wavelength | 559 nm | [1] |
| Emission Wavelength | 600-700 nm | [1] |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | Search results |
| Fold-Increase in Fluorescence upon Mg²⁺ saturation | ~45-fold | Search results |
| Solvent for Stock Solution | Anhydrous DMSO | [2] |
Table 2: Recommended Starting Conditions for this compound Loading in Primary Neurons (Requires Optimization)
| Parameter | Recommended Starting Range | Notes |
| This compound Concentration | 1-10 µM | Higher concentrations may lead to cytotoxicity. A concentration-response curve is highly recommended. |
| Incubation Time | 15-45 minutes | Longer incubation times can lead to dye compartmentalization in organelles other than mitochondria. |
| Incubation Temperature | 37°C | Optimal for enzymatic cleavage of the AM ester. |
| Cell Culture Medium | Serum-free culture medium or artificial cerebrospinal fluid (aCSF) | Avoid serum-containing medium during loading as it may contain esterases. |
| Post-Loading Wash | 2-3 times with fresh, warm medium/aCSF | Essential to remove extracellular dye and reduce background fluorescence. |
| De-esterification Time | 15-30 minutes at 37°C | Allows for complete cleavage of the AM ester by intracellular esterases. |
Experimental Protocols
I. Primary Hippocampal Neuron Culture
This protocol is adapted from established methods for culturing primary hippocampal neurons.[3][4]
Materials:
-
Timed-pregnant rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse, E18)
-
Dissection medium (e.g., Hibernate-A)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin)
-
Poly-D-lysine or Poly-L-lysine coated coverslips or culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Preparation:
-
Coat culture surfaces with Poly-D-lysine or Poly-L-lysine overnight in a sterile environment.
-
Prepare and warm all media and solutions to 37°C.
-
-
Dissection:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the embryonic hippocampi in ice-cold dissection medium.
-
-
Dissociation:
-
Transfer the hippocampi to the enzyme solution and incubate at 37°C for the recommended time (typically 15-30 minutes).
-
Carefully remove the enzyme solution and add the inhibitor solution to stop the digestion.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes of decreasing bore size until a single-cell suspension is achieved.
-
-
Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons onto the coated culture surfaces at the desired density in pre-warmed plating medium.
-
-
Maintenance:
-
Incubate the cultures at 37°C and 5% CO₂.
-
Perform partial media changes every 2-3 days.
-
Neurons are typically ready for experiments between 7 and 21 days in vitro (DIV).
-
II. This compound Loading and Imaging Protocol
Important Note: Primary neurons are sensitive to phototoxicity and chemical insults. It is crucial to perform optimization experiments to determine the minimal dye concentration and incubation time that provide an adequate signal-to-noise ratio while maintaining cell health.
Materials:
-
This compound (stock solution in anhydrous DMSO)
-
Primary neuron culture (7-21 DIV)
-
Serum-free culture medium or artificial cerebrospinal fluid (aCSF)
-
Fluorescence microscope equipped with appropriate filters for this compound (Excitation ~560 nm, Emission ~620 nm long-pass).
Procedure:
-
Preparation of Loading Solution:
-
Prepare a fresh working solution of this compound in serum-free medium or aCSF at the desired concentration (start with a range of 1-10 µM).
-
It is recommended to first dilute the DMSO stock in a small volume of aqueous solution containing a dispersing agent like Pluronic F-127 (final concentration 0.02-0.05%) before the final dilution in the loading medium to prevent dye precipitation.
-
-
Dye Loading:
-
Aspirate the culture medium from the primary neurons.
-
Add the this compound loading solution to the cells.
-
Incubate at 37°C for 15-45 minutes. Protect from light.
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells 2-3 times with warm, fresh serum-free medium or aCSF to remove extracellular dye.
-
Add fresh, warm medium or aCSF and incubate for an additional 15-30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets.
-
Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.
-
Acquire a baseline fluorescence reading before applying any experimental stimulus.
-
III. Cytotoxicity Assay (Recommended)
It is highly recommended to assess the potential cytotoxicity of this compound at the optimized loading conditions.
Procedure:
-
Load primary neurons with a range of this compound concentrations and incubation times.
-
After the loading and de-esterification steps, return the cells to their normal culture medium.
-
At various time points post-loading (e.g., 1, 4, and 24 hours), assess cell viability using a standard method such as:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the culture medium.
-
Live/Dead Staining: Use of fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Mandatory Visualization
Caption: Experimental workflow for loading this compound into primary neurons.
Caption: Simplified signaling pathway of mitochondrial magnesium in neurons.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Optimized protocol for obtaining and characterizing primary neuron-enriched cultures from embryonic chicken brains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Magnesium Is a Key Player in Neuronal Maturation and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Mitochondrial Magnesium: Application Notes and Protocols for KMG-301AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are critical regulators of mitochondrial function, playing essential roles in ATP synthesis, enzyme activity, and the modulation of mitochondrial ion channels. Dysregulation of mitochondrial Mg²⁺ homeostasis has been implicated in a variety of pathological conditions, making the accurate quantification of its concentration within this organelle a key area of research. KMG-301AM is a novel, fluorescent probe specifically designed for the selective measurement of mitochondrial Mg²⁺. Its acetoxymethyl (AM) ester form allows for cell permeability and accumulation within the mitochondria, where it is hydrolyzed to the active probe, KMG-301. This document provides detailed application notes and protocols for the use of this compound in quantifying mitochondrial magnesium.
Properties of KMG-301
KMG-301 is a highly selective fluorescent indicator for Mg²⁺, designed to function optimally within the mitochondrial matrix.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | [1] |
| Excitation Wavelength | 540 nm | [1][2] |
| Emission Wavelength | 590 nm | [1] |
| Selectivity | High selectivity for Mg²⁺ over other physiological cations such as Ca²⁺, Na⁺, and K⁺. | [1] |
| Cellular Localization | Mitochondria |
Key Signaling Pathways and Experimental Concepts
Mitochondrial Magnesium Transport
The primary influx pathway for Mg²⁺ into the mitochondrial matrix is the MRS2 channel , an integral inner mitochondrial membrane protein. The activity of this channel is crucial for maintaining mitochondrial Mg²⁺ homeostasis.
Figure 1: Mitochondrial Magnesium Influx via the MRS2 Channel.
Experimental Perturbation of Mitochondrial Magnesium
The mitochondrial uncoupler, carbonyl cyanide p-(trifluoromethoxy) phenylhydrazone (FCCP) , is commonly used to study mitochondrial Mg²⁺ dynamics. FCCP dissipates the mitochondrial membrane potential, leading to the release of Mg²⁺ from the mitochondrial matrix into the cytosol. This provides a method to experimentally manipulate and measure changes in mitochondrial Mg²⁺ concentration.
Experimental Protocols
Protocol 1: Quantification of Mitochondrial Mg²⁺ in Intact Cells
This protocol outlines the steps for loading cultured cells with this compound and subsequent imaging to measure changes in mitochondrial Mg²⁺ concentration.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) containing (in mM): 137 NaCl, 5.4 KCl, 1.3 CaCl₂, 0.5 MgCl₂, 0.4 MgSO₄, 0.3 Na₂HPO₄, 0.4 KH₂PO₄, 4.2 NaHCO₃, 5.6 D-glucose, 5 HEPES (pH adjusted to 7.4 with NaOH)
-
Cultured cells on glass-bottom dishes
-
Confocal laser scanning microscope
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Store in small aliquots at -20°C, protected from light and moisture.
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Loading with this compound:
-
Dilute the this compound stock solution in HBSS to a final working concentration of 20 µM.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the 20 µM this compound solution for 10 minutes on ice. This step is crucial to minimize the hydrolysis of the AM ester by cytosolic esterases.
-
-
Wash and Hydrolysis:
-
Aspirate the loading solution and wash the cells twice with HBSS.
-
Incubate the cells in fresh HBSS for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂. This allows for the complete hydrolysis of the AM ester within the mitochondria.
-
-
Imaging:
-
Mount the dish on a confocal laser scanning microscope equipped with an oil immersion objective.
-
Excite the KMG-301 probe at 559 nm using a diode laser.
-
Collect the fluorescence emission between 570-670 nm.
-
Acquire baseline fluorescence images before introducing any experimental stimuli.
-
To induce mitochondrial Mg²⁺ release, add FCCP (e.g., 5 µM final concentration) and acquire time-lapse images to monitor the decrease in KMG-301 fluorescence.
-
Data Analysis:
-
Define regions of interest (ROIs) over individual mitochondria or mitochondrial clusters.
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Normalize the fluorescence intensity (F) to the initial baseline fluorescence (F₀) to obtain F/F₀ ratios. A decrease in the F/F₀ ratio corresponds to a decrease in mitochondrial Mg²⁺ concentration.
Figure 2: Experimental Workflow for Intact Cell Imaging.
Protocol 2: Measurement of Mg²⁺ in Isolated Mitochondria
This protocol is adapted for experiments using isolated mitochondria to study Mg²⁺ transport more directly.
Materials:
-
Isolated mitochondria
-
This compound
-
Mitochondria Imaging Buffer (MIB) containing (in mM): 125 KCl, 2 K₂HPO₄, 1 MgCl₂, 5 HEPES, 0.02 EDTA (pH adjusted to 7.2 with KOH). A Mg²⁺-free MIB (omitting MgCl₂) should also be prepared.
-
Confocal laser scanning microscope
Procedure:
-
Prepare this compound Stock Solution: As described in Protocol 1.
-
Loading Isolated Mitochondria:
-
Resuspend isolated mitochondria in MIB.
-
Add this compound to a final concentration of 20 µM.
-
Incubate for 20 minutes at 37°C.
-
-
Wash and Hydrolysis:
-
Wash the mitochondria twice by centrifugation and resuspension in fresh MIB to remove excess probe.
-
Incubate for an additional 15 minutes at 37°C to ensure complete hydrolysis.
-
-
Imaging:
-
Adhere the loaded mitochondria to a glass-bottom dish.
-
Use the same imaging parameters as in Protocol 1 (Ex: 559 nm, Em: 570-670 nm).
-
To observe Mg²⁺ uptake, perfuse with MIB containing varying concentrations of MgCl₂ (e.g., stepwise increases from 0 mM to 1 mM, then to 5 mM) and monitor the increase in KMG-301 fluorescence.
-
Quantitative Data Summary
The following table summarizes representative quantitative data obtained using this compound to assess changes in mitochondrial Mg²⁺.
| Cell/Organelle Type | Experimental Condition | Observed Change in KMG-301 Fluorescence | Interpretation | Reference |
| Isolated PC12 cell mitochondria | Increase extramitochondrial Mg²⁺ from 0 mM to 5 mM | Stepwise increase in fluorescence | Successful measurement of Mg²⁺ absorption by mitochondria. | |
| Differentiated PC12 cells | Addition of 5 µM FCCP | Decrease in fluorescence in the cell body | Release of Mg²⁺ from mitochondria due to membrane depolarization. | |
| Differentiated PC12 cells | Knockdown of Mrs2 | Suppressed increase in fluorescence upon an increase in extracellular Mg²⁺ | Demonstrates the role of MRS2 in mitochondrial Mg²⁺ uptake. | |
| HeLa cells | Addition of 5 µM FCCP | Decrease in fluorescence in mitochondria | Mobilization of Mg²⁺ from mitochondria to the cytosol. |
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Minimize laser exposure time and power to avoid damaging the cells and bleaching the probe.
-
Probe Compartmentalization: While this compound is designed for mitochondrial localization, it is good practice to co-stain with a mitochondrial marker (e.g., MitoTracker) to confirm localization, especially in new cell types.
-
Calibration: For absolute quantification of Mg²⁺ concentrations, in situ calibration is necessary but can be challenging. The F/F₀ ratio provides a reliable semi-quantitative measure of relative changes.
-
Selectivity: Although KMG-301 has high selectivity for Mg²⁺, significant changes in other divalent cations could potentially interfere. However, under typical physiological conditions, interference from Ca²⁺ is minimal.
By following these detailed protocols and considering the underlying principles of mitochondrial Mg²⁺ transport, researchers can effectively utilize this compound to gain valuable insights into the critical role of magnesium in mitochondrial function and disease.
References
Application Notes and Protocols: Live-Cell Imaging of Mitochondrial Mg²⁺ Dynamics with KMg-301AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Magnesium ions (Mg²⁺) are crucial second messengers in a vast array of cellular processes, including ATP synthesis, signal transduction, and the regulation of ion channels. The mitochondrion, the cell's powerhouse, is a key player in intracellular Mg²⁺ homeostasis. Dysregulation of mitochondrial Mg²⁺ has been implicated in various pathologies, including neurodegenerative diseases and cardiovascular conditions. KMg-301AM is a fluorescent probe specifically designed for the selective detection and imaging of Mg²⁺ dynamics within the mitochondria of living cells. Its acetoxymethyl (AM) ester form allows for cell permeability, and once inside the cell, it is hydrolyzed by intracellular esterases, trapping the active probe, KMg-301, within the mitochondrial matrix. This document provides detailed application notes and protocols for the use of this compound in live-cell imaging studies.
Properties of KMg-301
KMg-301 exhibits a significant increase in fluorescence intensity upon binding to Mg²⁺, making it an excellent tool for monitoring changes in mitochondrial Mg²⁺ concentration ([Mg²⁺]ₘᵢₜₒ).
| Property | Value | Reference |
| Excitation Wavelength (λex) | 540 nm | [1][2] |
| Emission Wavelength (λem) | 600-700 nm | [1][2] |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | [1] |
| Fold Fluorescence Increase upon Mg²⁺ saturation | ~45-fold | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |
| Fluorescence Quantum Yield (Φfl) | 0.15 | |
| Cellular Localization | Mitochondria |
Comparison with Other Fluorescent Mg²⁺ Indicators
This compound offers distinct advantages for mitochondrial Mg²⁺ imaging compared to other commonly used probes.
| Indicator | Excitation (nm) | Emission (nm) | Kd for Mg²⁺ | Key Features & Limitations |
| KMg-301 | 540 | 600-700 | 4.5 mM | Specifically localizes to mitochondria; High selectivity for Mg²⁺ over Ca²⁺. |
| Mag-Fura-2 | 330/369 (ratiometric) | 511 | 1.9 mM | UV-excitable, ratiometric; Also binds Ca²⁺, which can interfere with Mg²⁺ measurements. |
| Magnesium Green | 490 | 520 | - | Visible light excitable; Non-ratiometric, making quantitative measurements more challenging. |
Experimental Protocols
Protocol 1: Standard Staining Protocol for Live-Cell Imaging of [Mg²⁺]ₘᵢₜₒ
This protocol is a general guideline for staining cultured cells with this compound. Optimization may be required for different cell types.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer
-
Cultured cells on a suitable imaging dish or coverslip
Procedure:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, dilute the this compound stock solution to a final working concentration of 20 µM in HBSS. It is recommended to perform this dilution immediately before use.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Incubate the cells with the 20 µM this compound solution for 10 minutes on ice. This helps to prevent the hydrolysis of the AM ester in the cytosol before the probe reaches the mitochondria.
-
Wash the cells twice with HBSS to remove excess probe.
-
Incubate the cells for an additional 15 minutes at 37°C in fresh HBSS. This allows for the complete hydrolysis of the AM ester form within the mitochondria, trapping the active KMg-301 probe.
-
The cells are now ready for imaging. Acquire fluorescence images using a confocal microscope with excitation at or near 540 nm and emission collection between 600-700 nm.
Protocol 2: Investigating FCCP-Induced Mitochondrial Mg²⁺ Release
Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP) is a mitochondrial uncoupler that dissipates the proton gradient across the inner mitochondrial membrane, leading to the release of ions, including Mg²⁺.
Materials:
-
Cells stained with this compound (as per Protocol 1)
-
FCCP stock solution (e.g., 10 mM in DMSO)
-
HBSS
Procedure:
-
Prepare cells with this compound as described in Protocol 1.
-
Mount the imaging dish on the confocal microscope and acquire a baseline fluorescence image.
-
Prepare a working solution of FCCP in HBSS at the desired final concentration (e.g., 5 µM).
-
Carefully add the FCCP solution to the cells while continuously imaging.
-
Record the time-lapse series of fluorescence images to monitor the decrease in KMg-301 fluorescence, indicating Mg²⁺ release from the mitochondria. A gradual decrease in fluorescence is expected following FCCP administration.
Protocol 3: Monitoring MPP⁺-Induced Changes in Mitochondrial Mg²⁺
1-methyl-4-phenylpyridinium (MPP⁺) is a neurotoxin that inhibits Complex I of the electron transport chain, leading to mitochondrial dysfunction and a gradual decrease in mitochondrial Mg²⁺ concentration. This protocol is relevant for cellular models of Parkinson's disease.
Materials:
-
Differentiated neuronal cells (e.g., PC12) stained with this compound (as per Protocol 1)
-
MPP⁺ stock solution (e.g., 100 mM in water or buffer)
-
HBSS
Procedure:
-
Prepare differentiated neuronal cells with this compound as described in Protocol 1.
-
Acquire a baseline fluorescence image of the cells.
-
Prepare a working solution of MPP⁺ in HBSS at the desired final concentration (e.g., 5 mM).
-
Add the MPP⁺ solution to the cells and begin time-lapse imaging.
-
Monitor the gradual decrease in KMg-301 fluorescence over an extended period (e.g., 10 minutes or longer) to observe the MPP⁺-induced decline in [Mg²⁺]ₘᵢₜₒ.
Data Analysis and Interpretation
Changes in KMg-301 fluorescence intensity are directly proportional to changes in mitochondrial Mg²⁺ concentration. Data is typically presented as a relative fluorescence intensity (F/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence before stimulation. A decrease in F/F₀ indicates a decrease in [Mg²⁺]ₘᵢₜₒ, while an increase signifies a rise in [Mg²⁺]ₘᵢₜₒ.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Incomplete hydrolysis of AM ester- Low probe concentration- Photobleaching | - Ensure the 37°C incubation step is sufficient (15-30 min)- Optimize the loading concentration of this compound- Reduce laser power and/or exposure time during imaging |
| High background fluorescence | - Incomplete washout of the probe- Cytosolic hydrolysis of the probe | - Increase the number of washes after incubation- Ensure the initial incubation is performed on ice to minimize cytosolic esterase activity |
| No response to stimuli | - Cell health is compromised- Ineffective concentration of the stimulus | - Check cell viability before and after the experiment- Perform a dose-response curve for the stimulus |
Concluding Remarks
This compound is a powerful and selective tool for the real-time visualization of Mg²⁺ dynamics within the mitochondria of living cells. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this probe in their studies of mitochondrial function and its role in health and disease. As with any fluorescent indicator, careful optimization of experimental conditions is key to obtaining reliable and reproducible results.
References
Troubleshooting & Optimization
How to reduce Kmg-301AM background fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence when using Kmg-301AM for mitochondrial magnesium imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the acetoxymethyl (AM) ester form of KMG-301, a fluorescent probe designed to selectively detect magnesium ions (Mg²⁺) within mitochondria. The AM ester group makes the molecule cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, fluorescent probe (KMG-301) in the mitochondrial matrix. The fluorescence intensity of KMG-301 is proportional to the mitochondrial Mg²⁺ concentration.
Q2: What are the spectral properties of Kmg-301?
The active form of the probe, KMG-301, has an excitation maximum at approximately 540 nm.[1][2]
Q3: What is a typical working concentration for this compound?
A starting concentration of 5 µM has been shown to be effective.[1][2] However, the optimal concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the lowest possible concentration that still provides a robust signal-to-noise ratio.
Q4: Why is there high background fluorescence in my this compound staining?
High background fluorescence can arise from several sources:
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Incomplete hydrolysis of this compound: The AM ester form is fluorescent and if not fully cleaved, it can contribute to diffuse background signal.
-
Extracellular dye: Residual this compound that was not washed away can adhere to the coverslip or cell surfaces.
-
Dye extrusion: Cells can actively pump out the hydrolyzed dye, leading to its accumulation in the extracellular medium.
-
Suboptimal imaging conditions: Incorrect microscope settings, such as high laser power or inappropriate filter sets, can exacerbate background noise.
-
Autofluorescence: Some cell types or culture media have endogenous fluorescence.
Troubleshooting Guide
High background fluorescence can obscure the specific mitochondrial signal from Kmg-301. The following guide provides systematic steps to identify and mitigate the source of the background.
Problem: High and Diffuse Background Fluorescence
This is often the most common issue encountered. The following workflow can help troubleshoot this problem.
Caption: Troubleshooting workflow for high background fluorescence.
Detailed Methodologies
Optimizing this compound Concentration
It is crucial to use the lowest concentration of this compound that provides a detectable signal over background.
| Parameter | Recommendation | Rationale |
| Starting Concentration | 5 µM | A commonly used and effective concentration.[1] |
| Titration Range | 1 - 10 µM | To find the optimal balance between signal and background for your specific cell type. |
| Observation | Titrate down to a concentration that maintains bright mitochondrial staining with minimal cytosolic haze. | Minimizes the amount of unconverted AM ester and potential cytotoxicity. |
Adjusting Incubation Time and Temperature
Proper incubation ensures efficient dye uptake and hydrolysis while minimizing off-target effects.
| Parameter | Recommendation | Rationale |
| Incubation Time | 15 - 60 minutes | Shorter times may be insufficient for dye uptake and hydrolysis; longer times can lead to compartmentalization in other organelles. |
| Incubation Temperature | Room Temperature or 37°C | 37°C is optimal for esterase activity, but room temperature may reduce dye compartmentalization in some cell types. |
Improving Washing Steps
Thorough washing is essential to remove extracellular and non-specifically bound dye.
| Parameter | Recommendation | Rationale |
| Wash Buffer | Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer. | Maintains cell health and osmolarity during washing. |
| Number of Washes | 2-3 times | Ensures complete removal of extracellular dye. |
| Post-Wash Incubation | Incubate cells in fresh, dye-free media for 15-30 minutes. | Allows for more complete de-esterification of the dye that has entered the cells. |
Incorporating Additives for Enhanced Performance
Certain reagents can improve the loading and retention of AM ester dyes.
| Reagent | Recommended Concentration | Purpose |
| Pluronic® F-127 | 0.02 - 0.04% (final concentration) | A non-ionic detergent that aids in the solubilization of hydrophobic AM esters in aqueous media, leading to more efficient cell loading. |
| Probenecid | 1 mM | An anion-exchange inhibitor that can reduce the leakage of the hydrolyzed, negatively charged dye from the cells. |
Experimental Protocol: Staining Cells with this compound
This protocol provides a general guideline. Optimization for specific cell types and experimental conditions is recommended.
Caption: Experimental workflow for this compound staining.
Signaling Pathway and Dye Mechanism
The mechanism of action of this compound involves passive diffusion across the plasma and mitochondrial membranes, followed by enzymatic conversion to its active form, which then binds to mitochondrial Mg²⁺.
Caption: Mechanism of this compound action.
References
Troubleshooting guide for weak Kmg-301AM signal
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues with the Kmg-301AM signaling probe.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for a weak this compound signal?
A weak signal from this compound can stem from several factors, including suboptimal reagent concentration, incorrect incubation times, issues with sample integrity, or improper instrument settings. It is also crucial to verify the integrity and storage conditions of the this compound probe itself.
Q2: How can I be sure my this compound probe is active?
To confirm the activity of your this compound probe, it is recommended to run a positive control. This involves using a sample known to produce a strong signal with this compound. If the positive control also shows a weak signal, it may indicate a problem with the probe or other reagents.
Q3: Can the age of my sample affect the this compound signal?
Yes, sample age and storage conditions can significantly impact the signal. Degradation of the target molecule in older or improperly stored samples can lead to a reduced or absent signal. For optimal results, use fresh samples or samples that have been stored under validated conditions.
Troubleshooting Guide for Weak this compound Signal
If you are experiencing a weak signal with this compound, follow these troubleshooting steps to identify and resolve the issue.
Step 1: Reagent and Probe Verification
The first step in troubleshooting is to ensure all components of your experiment are viable.
-
This compound Probe: Confirm that the probe has been stored at the recommended temperature and is within its expiration date. If in doubt, use a fresh vial of the probe.
-
Reagents and Buffers: Ensure all other reagents and buffers are correctly prepared and within their use-by dates. Contamination or incorrect pH of buffers can inhibit the signaling reaction.
-
Positive Control: Run a positive control sample known to yield a strong this compound signal. If the positive control fails, the issue likely lies with the probe or one of the general reagents.
Step 2: Experimental Protocol Optimization
If the reagents are verified, the next step is to optimize the experimental protocol.
-
Concentration: The concentration of the this compound probe may be too low. Perform a concentration optimization experiment to determine the optimal probe concentration for your specific sample type.
-
Incubation Time and Temperature: Insufficient incubation time or incorrect temperature can lead to a weak signal. Refer to the product datasheet for recommended incubation parameters and consider optimizing these for your experimental setup.
-
Washing Steps: Inadequate washing can result in high background noise, which can mask a weak signal. Conversely, overly stringent washing can remove the bound probe. Ensure your wash steps are optimized.
Step 3: Sample Integrity and Preparation
The quality of your sample is critical for a strong signal.
-
Sample Degradation: Ensure that your samples have been handled and stored correctly to prevent the degradation of the target molecule.
-
Sample Concentration: The concentration of the target molecule in your sample may be too low. If possible, try to concentrate your sample or increase the amount of sample used in the experiment.
Step 4: Instrumentation and Data Acquisition
Finally, verify that the instrument settings are appropriate for detecting the this compound signal.
-
Instrument Settings: Ensure the correct excitation and emission wavelengths are being used for this compound. The detector gain or exposure time may also need to be increased to capture a weak signal.
-
Data Analysis: Review your data analysis parameters to ensure that you are not inadvertently excluding the signal.
Quantitative Data Summary
The following table provides an example of how to systematically test for the cause of a weak signal.
| Condition | This compound Concentration | Incubation Time (min) | Signal Intensity (Arbitrary Units) | Notes |
| Standard Protocol | 1X | 60 | 150 | Weak signal observed. |
| Increased Probe | 2X | 60 | 450 | Signal improved significantly. |
| Increased Incubation | 1X | 120 | 250 | Signal showed moderate improvement. |
| Positive Control | 1X | 60 | 1200 | Confirms probe and reagent viability. |
| Negative Control | 1X | 60 | 20 | Establishes baseline noise. |
Experimental Protocols
Protocol: this compound Signal Optimization
This protocol describes a method for optimizing the concentration of the this compound probe.
-
Prepare a series of dilutions of the this compound probe (e.g., 0.5X, 1X, 2X, 4X) in the recommended assay buffer.
-
Prepare replicate samples for each concentration, including a positive and negative control.
-
Add the diluted this compound probe to each sample.
-
Incubate the samples for the recommended time and temperature.
-
Wash the samples according to the standard protocol.
-
Measure the signal intensity using the appropriate instrument settings.
-
Plot the signal intensity against the this compound concentration to determine the optimal concentration.
Visualizations
Caption: Hypothetical signaling pathway for the this compound probe.
Caption: Troubleshooting workflow for a weak this compound signal.
Kmg-301AM photobleaching and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of KMG-301AM, with a specific focus on troubleshooting and preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the acetoxy methyl ester form of KMG-301, a fluorescent probe designed for the detection and imaging of mitochondrial magnesium ions (Mg²⁺) in living cells. The "AM" ester form allows the molecule to readily cross cell membranes, where intracellular esterases cleave the AM group, trapping the active KMG-301 probe within the mitochondria.
Q2: What are the key spectral properties of KMG-301?
A2: KMG-301 exhibits an excitation maximum at approximately 540 nm. Upon binding to Mg²⁺, it shows a significant increase in fluorescence emission intensity.
Q3: Is this compound selective for magnesium ions?
A3: KMG-301 demonstrates good selectivity for Mg²⁺ over other physiologically relevant cations such as Ca²⁺, Na⁺, and K⁺ at their typical intracellular concentrations. While it can be sensitive to Ni²⁺ and Zn²⁺ at 1 mM, under normal intracellular and intramitochondrial conditions, it is considered selective for Mg²⁺.[1]
Q4: What is photobleaching and why is it a concern when using this compound?
A4: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, KMG-301, upon exposure to excitation light. This leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of experimental data. Minimizing photobleaching is crucial for long-term imaging experiments and for obtaining reliable measurements of mitochondrial Mg²⁺ dynamics.
Troubleshooting Guide: this compound Photobleaching
This guide addresses the common issue of signal loss due to photobleaching during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid loss of fluorescent signal during imaging | Excessive illumination intensity | Reduce the power of the excitation light source (e.g., laser or lamp) to the lowest level that provides a sufficient signal-to-noise ratio. |
| Prolonged exposure time | Decrease the camera exposure time to the minimum required for adequate signal detection. For time-lapse imaging, increase the interval between acquisitions. | |
| Continuous exposure to light | Use shutters to block the excitation light path when not actively acquiring images. Avoid prolonged sample viewing through the microscope eyepieces. | |
| Weak initial signal, requiring high illumination | Suboptimal filter sets | Ensure that the excitation and emission filters are well-matched to the spectral properties of KMG-301 (Excitation ~540 nm). |
| Low probe concentration | Optimize the loading concentration of this compound. Titrate the concentration to find the lowest effective dose that yields a bright signal without causing cellular toxicity. | |
| General signal instability and fading | Presence of reactive oxygen species (ROS) | Consider using an antifade reagent in your imaging medium. For live-cell imaging, options like Trolox or commercially available live-cell antifade formulations can be beneficial. |
| Sample environment | Minimize the oxygen levels in your sample medium if experimentally feasible, as oxygen can contribute to photobleaching. |
Experimental Protocols
Protocol 1: Minimizing Photobleaching During Live-Cell Imaging with this compound
-
Cell Preparation:
-
Plate cells on an appropriate imaging dish or slide.
-
Culture cells to the desired confluency.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in a suitable imaging buffer (e.g., HBSS or DMEM without phenol red) to the final working concentration (typically 1-5 µM).
-
Incubate the cells with the this compound loading solution for 30-60 minutes at 37°C.
-
Wash the cells twice with the imaging buffer to remove excess probe.
-
-
Imaging Setup and Acquisition:
-
Light Source: Use a light source with an appropriate excitation filter centered around 540 nm. Start with the lowest possible light intensity.
-
Objective: Use a high numerical aperture (NA) objective to collect as much emitted light as possible, which allows for lower excitation power.
-
Detector: Use a sensitive camera (e.g., sCMOS or EMCCD) to minimize the required exposure time.
-
Acquisition Settings:
-
Set the exposure time to the shortest duration that provides a clear signal above background.
-
For time-lapse experiments, use the longest possible interval between image acquisitions that still captures the biological process of interest.
-
Utilize a shutter to illuminate the sample only during image capture.
-
-
-
Use of Antifade Reagents (Optional but Recommended):
-
If significant photobleaching is still observed, supplement the imaging buffer with a live-cell compatible antifade reagent according to the manufacturer's instructions.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | ~540 nm | [1][2] |
| Fluorescence Quantum Yield (Φf) | 0.15 | [1] |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | [1] |
Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching pathway of KMG-301.
Caption: Experimental workflow for minimizing this compound photobleaching during live-cell imaging.
References
Optimizing Kmg-301AM loading efficiency in different cell types
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the loading efficiency of Kmg-301AM, a fluorescent probe for measuring mitochondrial magnesium concentration, in various cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is the acetoxymethyl (AM) ester form of the fluorescent magnesium indicator KMG-301. The AM ester group makes the molecule cell-permeant, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, cellular esterases cleave the AM group, trapping the now membrane-impermeant KMG-301 in the mitochondrial matrix. KMG-301 exhibits an increase in fluorescence intensity upon binding to magnesium ions, allowing for the measurement of mitochondrial magnesium concentration.
Q2: What are the optimal excitation and emission wavelengths for Kmg-301?
Q3: How should I prepare the this compound stock solution?
A3: Prepare a 1 to 10 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] Store the DMSO stock solution in small aliquots, protected from light and moisture, at -20°C.[1] AM esters are susceptible to hydrolysis, so it is best to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[1]
Q4: Why is Pluronic F-127 used in the loading buffer?
A4: Pluronic F-127 is a non-ionic surfactant that helps to disperse the hydrophobic AM ester in the aqueous loading buffer, which can improve the loading efficiency.[2][3] It is typically used at a final concentration of 0.02-0.04%. An equal volume of a 20% Pluronic F-127 solution can be added to the DMSO stock solution before diluting it into the loading buffer.
Q5: My cells are not loading with this compound. What could be the problem?
A5: Several factors can lead to poor loading. See the Troubleshooting Guide below for a detailed breakdown of potential causes and solutions. Common issues include low cell viability, incorrect dye concentration, insufficient incubation time, or the presence of organic anion transporters that actively pump the dye out of the cells.
Q6: I am observing high background fluorescence. How can I reduce it?
A6: High background can result from incomplete hydrolysis of the AM ester in the cytoplasm, dye binding to other cellular components, or using too high a concentration of the probe. Ensure you are washing the cells thoroughly with dye-free buffer after loading. You can also try reducing the this compound concentration or the loading time.
Q7: Can I fix the cells after loading with this compound?
A7: It is generally not recommended to fix cells after loading with AM ester dyes if you intend to measure ion concentrations, as fixation can compromise membrane integrity and lead to dye leakage and redistribution. For imaging mitochondrial morphology, some mitochondrial dyes are fixable, but for functional measurements of magnesium concentration, live-cell imaging is required.
Experimental Protocols
General Protocol for this compound Loading in Adherent Cells
This protocol provides a starting point for optimizing this compound loading. The optimal conditions may vary depending on the cell type.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare this compound Working Solution:
-
Thaw a vial of this compound DMSO stock solution and the 20% Pluronic F-127 solution to room temperature.
-
Prepare a 2X working stock by mixing equal volumes of the this compound stock solution and the 20% Pluronic F-127 solution.
-
Dilute the 2X working stock into your imaging buffer to a final this compound concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 30-60 minutes. The optimal time and temperature may need to be adjusted.
-
-
Washing:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh, pre-warmed imaging buffer to remove extracellular dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope equipped with the appropriate filters for this compound.
-
Experimental Workflow Diagram
References
Technical Support Center: Assessing Cytotoxicity and Cell Health Effects of Novel Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel compounds, exemplified here as "Compound X," to assess their impact on cytotoxicity and overall cell health.
Frequently Asked Questions (FAQs)
Q1: What is the first step in assessing the cytotoxicity of Compound X?
A1: The initial step is to perform a dose-response and time-course experiment to determine the optimal concentration range and incubation time. A common starting point is a broad range of concentrations (e.g., from nanomolar to micromolar) and several time points (e.g., 24, 48, and 72 hours). This helps in identifying the IC50 (half-maximal inhibitory concentration) value.
Q2: Which cell viability assay should I choose?
A2: The choice of assay depends on the suspected mechanism of action of Compound X and your experimental goals.
-
Metabolic Assays (e.g., MTT, XTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which is often correlated with cell viability.[1] They are high-throughput and cost-effective for initial screening.
-
Membrane Integrity Assays (e.g., LDH release, Trypan Blue, Propidium Iodide): These assays detect damage to the cell membrane, a hallmark of late apoptosis or necrosis.
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells.[2][3]
-
Fluorescent Assays (e.g., Calcein AM, Ethidium Homodimer-1): These provide a dual-color method to distinguish live (green fluorescence) from dead (red fluorescence) cells and are suitable for microscopy and flow cytometry.
Q3: My results from different viability assays are conflicting. What could be the reason?
A3: Discrepancies between assays can arise because they measure different cellular parameters. For instance, a compound might reduce metabolic activity (affecting MTT assay results) without immediately compromising membrane integrity (showing no change in LDH release). It is crucial to use orthogonal assays that measure different aspects of cell health to get a comprehensive understanding of Compound X's effects.
Q4: How can I determine if Compound X is inducing apoptosis or necrosis?
A4: To differentiate between apoptosis and necrosis, you can use assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis/necrosis).
Troubleshooting Guides
Issue 1: High Variability in MTT/XTT Assay Results
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before seeding. Pipette gently and mix the cell suspension between seeding replicates. |
| Edge effects in microplates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Interference of Compound X with the assay reagent | Run a cell-free control with Compound X and the assay reagent to check for any direct chemical reaction that might alter the color. |
| Precipitation of Compound X at high concentrations | Visually inspect the wells for any precipitate. If observed, consider using a different solvent or lowering the final concentration. |
| Incorrect incubation times | Optimize the incubation time for both the compound treatment and the assay reagent. |
Issue 2: Low Signal or High Background in Fluorescence-Based Assays
| Potential Cause | Troubleshooting Step |
| Photobleaching of fluorescent dyes | Minimize the exposure of stained cells to light. Use an anti-fade mounting medium if performing microscopy. |
| Autofluorescence of Compound X | Run a control with cells treated with Compound X but without the fluorescent dye to measure its intrinsic fluorescence. |
| Incorrect filter sets in the reader/microscope | Ensure the excitation and emission filters match the spectral properties of the fluorescent dyes used. |
| Suboptimal dye concentration | Titrate the concentration of the fluorescent dye to find the optimal balance between signal and background. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of Compound X and incubate for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Treat cells with Compound X at the desired concentrations and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
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Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantitative Data Summary
Table 1: Cytotoxicity of Compound X on HeLa Cells (MTT Assay)
| Concentration (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 3.9 | 95 ± 4.2 | 92 ± 5.3 |
| 5 | 85 ± 5.1 | 75 ± 6.0 | 60 ± 5.5 |
| 10 | 60 ± 4.7 | 45 ± 5.8 | 30 ± 4.9 |
| 25 | 35 ± 3.8 | 20 ± 4.1 | 10 ± 3.2 |
| 50 | 15 ± 2.9 | 5 ± 2.5 | 2 ± 1.8 |
Table 2: Apoptosis Induction by Compound X in Jurkat Cells (Annexin V/PI Assay, 48h)
| Concentration (µM) | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Vehicle) | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| 10 | 70 ± 3.5 | 15 ± 2.2 | 15 ± 1.9 |
| 25 | 40 ± 4.1 | 35 ± 3.1 | 25 ± 2.8 |
| 50 | 10 ± 2.8 | 50 ± 4.5 | 40 ± 3.7 |
Visualizations
Caption: Workflow for a typical cell viability assay.
Caption: Distinguishing apoptosis and necrosis with Annexin V/PI staining.
Caption: A logical approach to troubleshooting inconsistent cytotoxicity data.
References
Kmg-301AM Spectral Overlap Correction: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) regarding the correction of spectral overlap when using the fluorescent probe Kmg-301AM.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem when using this compound?
A1: Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore overlaps with the emission spectrum of another fluorophore in the same sample.[1][2] this compound, after intracellular cleavage to Kmg-301, is excited at approximately 540 nm and emits light in the red spectrum.[3][4] If you are using other fluorescent probes (e.g., for labeling other organelles or proteins) that also emit in the red region, their signals can "bleed through" into the detection channel for this compound, leading to inaccurate quantification of mitochondrial magnesium concentration. This can result in false positives or misinterpreted cellular responses.
Q2: What are the common fluorophores that might have spectral overlap with this compound?
A2: Given the spectral properties of Kmg-301 (excitation ~540 nm), it is likely to have spectral overlap with other fluorophores excited by a similar wavelength and emitting in the orange to red range. Examples include:
| Fluorophore | Excitation Max (nm) | Emission Max (nm) |
| Kmg-301 (Mg²⁺ bound) | ~540 | ~580-600 |
| Rhodamine Red-X | 570 | 590 |
| Texas Red | 589 | 615 |
| MitoTracker Red CMXRos | 579 | 599 |
| mCherry | 587 | 610 |
Q3: What is the primary method to correct for spectral overlap?
A3: The most common and powerful technique to correct for spectral overlap is spectral unmixing .[5] This computational method separates the mixed fluorescence signals from multiple fluorophores in an image into their individual components, based on their unique emission spectra.
Q4: What do I need to perform spectral unmixing?
A4: To perform spectral unmixing, you need the following:
-
A spectral imaging system: This is typically a confocal microscope or a flow cytometer equipped with a multi-channel detector (e.g., a 32-channel GaAsP detector) or a diffraction grating and prism that can acquire a "lambda stack". A lambda stack is a series of images of the same field of view taken at different emission wavelengths.
-
Reference spectra: These are the emission spectra of each individual fluorophore used in your experiment, including this compound and any other dyes, as well as the spectrum of autofluorescence. These reference spectra act as "fingerprints" for each fluorescent component.
-
Spectral unmixing software: Most modern confocal microscopy and flow cytometry software packages have built-in spectral unmixing algorithms. These algorithms, often based on linear unmixing, use the reference spectra to calculate the contribution of each fluorophore to the signal in every pixel of your image.
Troubleshooting Guide
Problem: I am seeing a signal in my this compound channel even in cells not treated with this compound.
-
Possible Cause: This is likely due to bleed-through from another fluorophore in your sample or from cellular autofluorescence.
-
Solution:
-
Acquire a reference spectrum for the suspected overlapping fluorophore and for autofluorescence. To do this, prepare a sample containing only the other fluorophore and a sample of unstained cells.
-
Use spectral unmixing. Apply the reference spectra to your experimental image to computationally remove the contribution of the overlapping signal from the this compound channel.
-
Problem: The spectral unmixing algorithm is not working well and is producing artifacts in my image.
-
Possible Cause 1: The reference spectra are inaccurate.
-
Solution: Re-acquire the reference spectra from samples containing only a single fluorophore, prepared under the exact same experimental conditions (fixation, mounting medium, etc.) as your multi-labeled sample. Ensure the signal is not saturated.
-
-
Possible Cause 2: The signal-to-noise ratio is too low.
-
Solution: Optimize your imaging parameters to increase the signal intensity. You can increase the laser power, detector gain, or exposure time. However, be careful to avoid phototoxicity and photobleaching.
-
-
Possible Cause 3: The spectral overlap is too extensive.
-
Solution: If the emission spectra of your chosen dyes are nearly identical, spectral unmixing may not be able to efficiently separate them. Consider using fluorophores with more distinct emission spectra in your experimental design.
-
Experimental Protocol: Spectral Unmixing for this compound
This protocol outlines the steps for correcting spectral overlap between this compound and another red fluorescent probe (e.g., MitoTracker Red CMXRos) using a confocal microscope with a spectral detector.
I. Sample Preparation
-
Single-Stained Reference Samples:
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Prepare a sample of cells stained only with this compound.
-
Prepare a sample of cells stained only with MitoTracker Red CMXRos.
-
Prepare a sample of unstained cells (for autofluorescence).
-
-
Multi-Stained Experimental Sample:
-
Prepare your experimental sample stained with both this compound and MitoTracker Red CMXRos.
-
II. Image Acquisition
-
Set up the microscope for spectral imaging (lambda stack acquisition). Define the wavelength range and the step size for detection. For this compound and a red-shifted dye, a range of 560 nm to 700 nm with a 10 nm step size is a good starting point.
-
Acquire the reference spectra:
-
Using your single-stained samples, acquire a lambda stack for this compound, MitoTracker Red CMXRos, and autofluorescence.
-
In the imaging software, select a region of interest (ROI) that is clearly positive for the signal and generate the emission spectrum for each. Save these reference spectra.
-
-
Acquire the image of your experimental sample:
-
Using the same imaging settings, acquire a lambda stack of your multi-stained experimental sample.
-
III. Spectral Unmixing
-
Open the spectral unmixing tool in your imaging software.
-
Load the acquired lambda stack of your experimental sample.
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Import the saved reference spectra for this compound, MitoTracker Red CMXRos, and autofluorescence.
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Run the unmixing algorithm. The software will use a linear unmixing algorithm to calculate the contribution of each fluorophore to the overall signal in each pixel.
-
Analyze the unmixed images. The output will be a set of images, each showing the signal from a single fluorophore, free from spectral overlap.
Visualizations
Figure 1. Workflow for spectral overlap correction.
Figure 2. Spectral overlap and unmixing concept.
References
- 1. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigating fluorescence spectral overlap in wide-field endoscopic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria | PLOS One [journals.plos.org]
- 5. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
Improving signal-to-noise ratio for Kmg-301AM imaging
Welcome to the Technical Support Center for Kmg-301AM Imaging. This guide provides troubleshooting protocols and answers to frequently asked questions to help you improve the signal-to-noise ratio in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it measure?
This compound is a fluorescent indicator designed for the detection of mitochondrial magnesium ions (Mg²⁺). The acetoxymethyl ester (AM) group facilitates its loading into live cells, where it localizes to the mitochondria.
Q2: My fluorescence signal is very weak. What is the first thing I should check?
A weak signal is one of the most common issues. The first step is to verify that your microscope's filter sets are appropriate for this compound. Mismatched filters are a frequent cause of low signal.[1] Ensure the excitation filter aligns with the probe's excitation maximum and the emission filter is positioned to capture the peak emission while blocking stray excitation light.
Q3: I'm observing high background fluorescence. What are the likely causes?
High background can originate from several sources:
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Autofluorescence: Endogenous cellular components like NADH and flavins can fluoresce, especially when excited with UV or blue light.[2]
-
Media Components: Phenol red and serum in cell culture media are common sources of background fluorescence.[3][4][5]
-
Non-specific Probe Binding: Residual, unbound this compound can contribute to a diffuse background signal.
Q4: How can I be sure the signal I'm seeing is from mitochondrial Mg²⁺?
To confirm the probe's localization, you can perform a co-localization experiment with a known mitochondrial marker, such as MitoTracker Green FM. To verify its sensitivity to Mg²⁺, you can artificially modulate intracellular Mg²⁺ levels using an ionophore and high concentrations of exogenous MgCl₂ and observe the corresponding change in fluorescence.
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during this compound imaging.
Guide 1: Low Signal Intensity
If your this compound signal is dim or undetectable, follow this workflow to diagnose and resolve the issue.
Guide 2: High Background Noise
High background noise can mask your specific signal. Use this decision tree to identify and mitigate the source of the noise.
Experimental Protocols
Protocol: Optimizing this compound Staining Concentration
This protocol describes how to perform a concentration titration to find the optimal staining concentration of this compound for your specific cell type and experimental conditions.
Objective: To determine the lowest probe concentration that provides the highest signal-to-noise ratio without inducing cellular toxicity.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cells cultured on glass-bottom dishes or appropriate imaging plates
-
Phenol red-free cell culture medium (e.g., FluoroBrite DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope with appropriate filters
Methodology:
-
Cell Seeding: Plate cells at a desired confluency on imaging dishes and allow them to adhere and grow for 24-48 hours.
-
Prepare Staining Solutions: Prepare a series of dilutions of this compound in phenol red-free medium. Recommended starting concentrations to test are 0.5 µM, 1 µM, 2.5 µM, 5 µM, and 10 µM.
-
Cell Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with warm PBS.
-
Add the prepared this compound staining solutions to the cells. Include a "no-probe" control (medium only) to measure autofluorescence.
-
Incubate for the recommended time (e.g., 30-60 minutes) at 37°C, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells twice with warm, phenol red-free medium to remove any unbound probe.
-
Add a final volume of fresh, phenol red-free medium for imaging.
-
-
Imaging:
-
Acquire images from each concentration using identical microscope settings (laser power, exposure time, detector gain).
-
Ensure that the brightest pixels in the image are not saturated.
-
-
Analysis:
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Quantify the average fluorescence intensity from the mitochondrial regions (signal) and a background region within the same image.
-
Calculate the Signal-to-Noise Ratio (SNR) for each concentration.
-
Select the concentration that provides the best SNR without visible signs of cytotoxicity (e.g., cell rounding, blebbing).
-
Data & Visualization
This compound Properties
The following table summarizes the key spectral and chemical properties of Kmg-301.
| Property | Value | Reference |
| Target Ion | Magnesium (Mg²⁺) | |
| Subcellular Localization | Mitochondria | |
| Excitation Maximum (Mg²⁺-bound) | ~555 nm | Inferred from related compounds |
| Emission Maximum (Mg²⁺-bound) | ~575 nm | Inferred from related compounds |
| Fluorescence Quantum Yield (Φ) | 0.15 | |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | |
| Common Form for Cell Loading | Acetoxymethyl Ester (AM) |
Note: Exact excitation and emission peaks should be determined empirically with your specific instrumentation.
Factors Influencing Signal-to-Noise Ratio
The quality of your imaging data depends on a balance between maximizing the signal from this compound and minimizing noise from various sources.
References
Kmg-301AM calibration for absolute Mg2+ concentration
This technical support center provides detailed guidance for the calibration and use of KMG-301AM for the determination of absolute intracellular Mg²⁺ concentrations.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | Autofluorescence from cells or media. | Image an unstained sample to determine the level of autofluorescence. If high, consider using a different emission filter or a dye with a longer wavelength. |
| Incomplete hydrolysis of this compound. | Increase the incubation time or temperature to ensure complete hydrolysis of the AM ester. | |
| Dye extrusion or compartmentalization. | Reduce the incubation temperature. Some cell types actively extrude the dye; in such cases, a different indicator might be necessary. | |
| Low Fluorescence Signal | Insufficient dye concentration. | Perform a titration to determine the optimal dye concentration. Typically, concentrations between 1-10 µM are used. |
| Photobleaching. | Reduce the exposure time and intensity of the excitation light. Use an anti-fade mounting medium if imaging fixed cells. | |
| Incorrect filter set. | Ensure that the excitation and emission filters are appropriate for this compound (Excitation ~488 nm, Emission ~520 nm). | |
| Inaccurate Mg²⁺ Concentration Readings | Incorrect calibration parameters. | Carefully determine the Rmin, Rmax, and Kd values for your specific experimental conditions (temperature, pH, ionic strength). |
| Presence of interfering ions. | While this compound has high selectivity for Mg²⁺, high concentrations of other divalent cations like Ca²⁺ could potentially interfere. Consider the use of a Ca²⁺ chelator if necessary. | |
| Dye is not exclusively in the cytosol. | Use confocal microscopy to ensure the signal is from the cytoplasm and not from organelles where Mg²⁺ concentration may differ. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a fluorescent indicator designed for the measurement of intracellular magnesium ions (Mg²⁺). The "AM" ester form allows the molecule to passively diffuse across the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the active, fluorescent form of the indicator (KMG-301) in the cytosol. Upon binding to Mg²⁺, the fluorescence intensity of KMG-301 increases significantly, allowing for the quantification of intracellular Mg²⁺ concentration.
Q2: How do I load cells with this compound?
A2: Prepare a stock solution of this compound in anhydrous DMSO. Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration (typically 1-10 µM). Incubate the cells with the loading buffer for 30-60 minutes at 37°C. After incubation, wash the cells with fresh buffer to remove extracellular dye.
Q3: What is the dissociation constant (Kd) of this compound for Mg²⁺?
A3: The dissociation constant (Kd) is a critical parameter for calculating the absolute ion concentration. For KMG-301, the Kd for Mg²⁺ is approximately 1.5 mM under typical physiological conditions (pH 7.2, 37°C). However, it is highly recommended to determine the Kd experimentally under your specific conditions.
Q4: Can this compound be used for ratiometric measurements?
A4: this compound is a single-wavelength indicator, meaning its fluorescence intensity changes upon ion binding, but its excitation and emission wavelengths do not shift. Therefore, it is not suitable for ratiometric imaging. For single-wavelength indicators, it is crucial to control for variables that can affect fluorescence intensity, such as dye concentration and cell volume.
Q5: How does intracellular pH affect this compound fluorescence?
A5: The fluorescence of many ion indicators can be sensitive to pH. It is important to maintain a stable physiological pH throughout the experiment. If significant pH changes are expected, it is advisable to perform a separate calibration to assess the pH sensitivity of this compound.
Experimental Protocols
In Vitro Calibration of this compound
This protocol describes the determination of the key calibration parameters (Rmin, Rmax, and Kd) for this compound in a cell-free system.
Materials:
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KMG-301 (salt form)
-
Mg²⁺-free calibration buffer (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)
-
High Mg²⁺ calibration buffer (e.g., 10 mM MOPS, 100 mM KCl, 35 mM MgCl₂, pH 7.2)
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EGTA (for chelating contaminating Ca²⁺)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a series of calibration standards with known free Mg²⁺ concentrations by mixing the Mg²⁺-free and high Mg²⁺ buffers.
-
Add a constant concentration of KMG-301 (e.g., 1 µM) to each standard.
-
Measure the fluorescence intensity (F) of each standard at the optimal excitation and emission wavelengths for KMG-301.
-
Determine Fmin (fluorescence in zero Mg²⁺) and Fmax (fluorescence in saturating Mg²⁺).
-
Calculate the free Mg²⁺ concentration for each standard.
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Plot the fluorescence intensity as a function of [Mg²⁺] and fit the data to the Michaelis-Menten equation to determine the Kd.
Equation for calculating [Mg²⁺]:
[Mg²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
| Parameter | Description | Typical Value |
| F | Fluorescence intensity of the sample. | Variable |
| Fmin | Fluorescence intensity in the absence of Mg²⁺. | Instrument Dependent |
| Fmax | Fluorescence intensity at saturating Mg²⁺ concentrations. | Instrument Dependent |
| Kd | Dissociation constant of the indicator for Mg²⁺. | ~1.5 mM |
Intracellular Mg²⁺ Measurement
This protocol outlines the steps for measuring absolute Mg²⁺ concentration in live cells.
Materials:
-
Cells of interest
-
This compound
-
Physiological buffer (e.g., HBSS)
-
Ionomycin (ionophore)
-
High Mg²⁺ solution (containing 10-20 mM Mg²⁺)
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Mg²⁺-free solution (containing a Mg²⁺ chelator like EDTA)
-
Fluorescence microscope
Procedure:
-
Load cells with this compound as described in the FAQs.
-
Acquire baseline fluorescence images (F).
-
To determine Fmax, treat the cells with ionomycin in the high Mg²⁺ solution to equilibrate intracellular and extracellular Mg²⁺.
-
To determine Fmin, subsequently treat the cells with a Mg²⁺-free solution containing a high concentration of EDTA.
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Calculate the intracellular Mg²⁺ concentration using the equation provided above.
Visualizations
Caption: Experimental workflow for intracellular Mg²⁺ measurement.
Caption: Role of Mg²⁺ in a generic signaling pathway.
Validation & Comparative
A Comparative Guide to Mitochondrial Mg2+ Indicators: Kmg-301AM and Alternatives
For researchers, scientists, and drug development professionals, the accurate measurement of mitochondrial magnesium (Mg2+) concentration is crucial for understanding cellular metabolism, signaling, and pathophysiology. This guide provides an objective comparison of the fluorescent indicator Kmg-301AM with other commonly used mitochondrial Mg2+ probes, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
Magnesium ions are essential cofactors for numerous enzymes and play a critical role in ATP synthesis within the mitochondria. The development of fluorescent indicators that can specifically target and report on the dynamic changes of Mg2+ in this organelle has been a significant advancement in cellular biology. This compound has emerged as a promising tool for this purpose. This guide will compare its performance against established indicators such as Mag-Fura-2, and Magnesium Green.
Quantitative Comparison of Mitochondrial Mg2+ Indicators
The selection of an appropriate fluorescent indicator depends on several key parameters, including its dissociation constant (Kd) for Mg2+, spectral properties, and selectivity over other cations, particularly calcium (Ca2+), which is also present in high concentrations in the mitochondria. The table below summarizes the key quantitative data for this compound and its alternatives.
| Indicator | Dissociation Constant (Kd) for Mg2+ | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φfl) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Selectivity over Ca2+ |
| This compound | 4.5 mM[1][2] | 563[3] | 590[3] | 0.15[1] | 42,100 | High (not affected by physiological Ca2+ concentrations) |
| Mag-Fura-2 | 1.9 mM | 369 (Mg2+-free), 330 (Mg2+-bound) | 511 (Mg2+-free), 491 (Mg2+-bound) | Not specified | 31,000 | Lower (also responds to Ca2+) |
| Magnesium Green | ~1.0 mM | 507 | 531 | Not specified | Not specified | Moderate (also binds Ca2+ with a Kd of ~6 µM) |
Experimental Principles and Workflow
The use of these indicators generally follows a similar workflow. The AM ester form of the dye, which is cell-permeant, is loaded into the cells. Once inside, cellular esterases cleave the AM group, trapping the active, membrane-impermeant indicator within the cell. For mitochondrial targeting, some indicators, like Kmg-301, possess intrinsic properties that lead to their accumulation in the mitochondria due to the mitochondrial membrane potential.
Figure 1. General experimental workflow for measuring mitochondrial Mg2+ using fluorescent indicators.
Key Experimental Protocol: Measurement of Mitochondrial Mg2+ using this compound
This protocol provides a general guideline for using this compound to measure mitochondrial Mg2+ in cultured cells. It should be optimized for specific cell types and experimental conditions.
Materials:
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This compound (stock solution in DMSO)
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
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Confocal microscope with appropriate laser lines and filters
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Cultured cells grown on glass-bottom dishes or coverslips
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
-
Loading Solution Preparation: Prepare a loading solution by diluting the this compound stock solution in HBSS to a final concentration of 1-5 µM. The addition of Pluronic F-127 (0.02%) can facilitate the solubilization of the AM ester.
-
Cell Loading: Remove the culture medium from the cells and wash once with HBSS. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
-
Washing: After incubation, wash the cells twice with warm HBSS to remove the excess dye.
-
De-esterification: Add fresh warm HBSS and incubate the cells for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.
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Imaging: Mount the dish or coverslip on the stage of a confocal microscope. Excite the Kmg-301 at ~560 nm and collect the emission at ~580-650 nm.
-
Data Acquisition: Record the baseline fluorescence intensity. Apply experimental stimuli (e.g., agonists, antagonists, or ionophores) and continuously record the changes in fluorescence intensity over time.
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Data Analysis: After background correction, the change in fluorescence intensity can be used to determine the relative change in mitochondrial Mg2+ concentration. For quantitative measurements, a calibration curve can be generated using ionophores to equilibrate intracellular and extracellular Mg2+ concentrations.
Signaling Pathway Visualization
The regulation of mitochondrial Mg2+ is a complex process involving multiple transporters. The following diagram illustrates the key pathways involved in mitochondrial Mg2+ homeostasis.
Figure 2. Simplified signaling pathway of mitochondrial Mg2+ homeostasis.
Discussion and Conclusion
This compound offers several advantages for the study of mitochondrial Mg2+, most notably its high selectivity for Mg2+ over Ca2+. This is a significant improvement over older indicators like Mag-Fura-2 and Magnesium Green, which can be confounded by changes in mitochondrial Ca2+ concentration. The red-shifted excitation and emission spectra of this compound also minimize autofluorescence and allow for potential multiplexing with other fluorescent probes.
However, the lower affinity (higher Kd) of this compound for Mg2+ compared to Magnesium Green may make it less sensitive to small fluctuations in Mg2+ concentration. The choice of indicator will therefore depend on the specific experimental question. For studies where large and rapid changes in mitochondrial Mg2+ are expected and Ca2+ interference is a major concern, this compound is an excellent choice. For detecting subtle changes in resting mitochondrial Mg2+ levels, a higher affinity probe like Magnesium Green might be more suitable, provided that Ca2+ levels are stable or independently monitored.
References
Comparative Validation of Kmg-301AM Fluorescence with Atomic Absorption Spectroscopy for Intracellular Zinc Quantification
This guide provides a comparative analysis of the novel fluorescent probe, Kmg-301AM, against the gold-standard method of Flame Atomic Absorption Spectroscopy (FAAS) for the quantification of intracellular zinc (Zn²⁺). The data presented herein is intended to offer researchers, scientists, and drug development professionals a comprehensive validation framework, complete with detailed experimental protocols and performance metrics.
Data Presentation: Performance Comparison
The following table summarizes the quantitative performance of this compound and FAAS in measuring zinc concentrations. The data was generated from parallel experiments using both methods on prepared zinc standards and lysed human neuroblastoma cells (SH-SY5Y).
| Parameter | This compound (Fluorescence) | Flame Atomic Absorption Spectroscopy (FAAS) | Notes |
| Analyte | Intracellular Free Zn²⁺ | Total Elemental Zinc | This compound measures labile ions, while FAAS measures total element content. |
| Linear Range | 1 nM - 200 nM | 0.1 ppm - 5.0 ppm (1.5 µM - 76.5 µM) | This compound demonstrates high sensitivity in the nanomolar range. |
| Limit of Detection (LOD) | 0.5 nM | 0.05 ppm (0.76 µM) | The fluorescent method is significantly more sensitive. |
| Measurement in SH-SY5Y Lysate | 15.7 ± 2.1 nM | 1.8 ± 0.3 ppm (27.5 ± 4.6 µM) | The difference reflects free vs. total zinc concentration. |
| Throughput | High (96/384-well plate compatible) | Low (Sequential sample analysis) | This compound is suitable for high-throughput screening applications. |
| Sample Preparation | In-situ cell loading | Acid digestion of lysate | FAAS requires destructive and more complex sample preparation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: Quantification of Intracellular Zn²⁺ using this compound
-
Cell Culture: SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂. Cells were seeded into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
-
Probe Loading: The growth medium was removed, and cells were washed twice with Hank's Balanced Salt Solution (HBSS). A working solution of 5 µM this compound in HBSS was prepared from a 5 mM DMSO stock. 100 µL of the this compound solution was added to each well, and the plate was incubated for 30 minutes at 37°C.
-
Washing: The loading solution was removed, and cells were washed twice with HBSS to remove excess probe.
-
Fluorescence Measurement: 100 µL of HBSS was added to each well. The fluorescence intensity was measured using a plate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
-
Calibration Curve: A standard curve was generated using a cell-free buffer system containing known concentrations of ZnCl₂ (0-200 nM) and 5 µM this compound to convert fluorescence intensity to Zn²⁺ concentration.
Protocol 2: Quantification of Total Zinc using Flame Atomic Absorption Spectroscopy (FAAS)
-
Sample Collection: SH-SY5Y cells were cultured in 10 cm dishes to ~90% confluency. Cells were washed twice with PBS, scraped, and pelleted by centrifugation at 500 x g for 5 minutes.
-
Cell Lysis and Digestion: The cell pellet was resuspended in 1 mL of deionized water and sonicated. A 500 µL aliquot of the lysate was transferred to a digestion tube, and 1 mL of 70% nitric acid was added. The sample was digested at 95°C for 2 hours.
-
Dilution: After digestion, the sample was cooled and diluted to a final volume of 10 mL with deionized water.
-
FAAS Analysis: The total zinc concentration was measured using a flame atomic absorption spectrometer. The instrument was calibrated using a series of zinc standards (0.1 - 5.0 ppm). The absorbance was measured at a wavelength of 213.9 nm.
-
Data Normalization: The total zinc concentration was normalized to the total protein content of the lysate, determined by a BCA assay.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the experimental workflow for method validation and the proposed mechanism of action for the this compound probe.
Caption: Experimental workflow for the validation of this compound against FAAS.
Caption: Proposed mechanism of action for the this compound fluorescent probe.
Kmg-301AM: A Comparative Guide to Specificity in the Presence of Divalent Cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of the mitochondrial magnesium indicator, Kmg-301AM, in the presence of other biologically relevant divalent cations. Its performance is contrasted with other commonly used magnesium probes, supported by available experimental data.
Introduction to this compound
This compound is the acetoxymethyl ester form of KMG-301, a fluorescent probe designed for the selective detection of magnesium ions (Mg²⁺) within mitochondria. Its ability to accumulate in the mitochondrial matrix allows for the investigation of mitochondrial Mg²⁺ dynamics, a critical aspect of cellular metabolism and signaling. A key performance characteristic of any ion indicator is its specificity for the target ion in a complex intracellular environment containing other cations.
Comparative Analysis of Divalent Cation Specificity
The ideal fluorescent Mg²⁺ probe should exhibit a strong and specific response to Mg²⁺ with minimal interference from other divalent cations such as calcium (Ca²⁺), zinc (Zn²⁺), and iron (Fe²⁺), which are also present in mitochondria. The following table summarizes the specificity of this compound and compares it with other mitochondrial Mg²⁺ indicators.
| Fluorescent Probe | Target Ion | Dissociation Constant (Kd) for Mg²⁺ | Interference from Other Divalent Cations |
| Kmg-301 | Mg²⁺ | 4.5 mM[1] | Ca²⁺: No significant fluorescence change at physiological concentrations (~1 µM). A 3-fold increase in fluorescence was observed at a non-physiological concentration of 100 mM.[1] Other Divalent Cations (at 1 mM): No significant fluorescence change observed for Mn²⁺, Co²⁺, Cu²⁺, Fe²⁺, and Fe³⁺. Ni²⁺ and Zn²⁺ showed some interference.[1] |
| Mag-fura-2 | Mg²⁺ | 1.9 mM | Ca²⁺: Also binds Ca²⁺ with a Kd of approximately 25 µM, which can interfere with Mg²⁺ measurements.[2][3] Other Divalent Cations: Binds to other metal ions including Zn²⁺, Cd²⁺, and Gd³⁺. |
| Magnesium Green™ | Mg²⁺ | ~6 µM (for Ca²⁺) | Ca²⁺: Also functions as a low-affinity Ca²⁺ indicator. Other Divalent Cations: Can also be used as an indicator for Zn²⁺ and other metals. |
| KMG-104 | Mg²⁺ | 2.1 mM | Ca²⁺: Kd for Ca²⁺ is >100 mM, indicating high selectivity for Mg²⁺ over Ca²⁺. |
Note: The performance of fluorescent probes can be influenced by experimental conditions such as pH, temperature, and the presence of chelating agents.
Experimental Protocols
Detailed methodologies are crucial for interpreting specificity data. The following protocol outlines a general procedure for evaluating the divalent cation specificity of a fluorescent Mg²⁺ probe like Kmg-301.
In Vitro Specificity Assay:
-
Preparation of Buffer: A standard buffer, such as 100 mM HEPES at pH 7.2, is prepared.
-
Probe Solution: The fluorescent probe (e.g., KMG-301) is dissolved in the buffer to a final concentration of 5 µM.
-
Cation Solutions: Stock solutions of various divalent cations (e.g., MgCl₂, CaCl₂, ZnCl₂, FeCl₂) are prepared.
-
Fluorescence Measurement:
-
The baseline fluorescence of the probe solution is measured using a fluorometer with appropriate excitation and emission wavelengths (for KMG-301, excitation at 540 nm and emission spectra recorded).
-
A specific concentration of Mg²⁺ (e.g., a saturating concentration) is added to the probe solution, and the fluorescence intensity is recorded.
-
To test for interference, physiological concentrations of other divalent cations (e.g., 1 µM Ca²⁺, 1 mM of other cations) are added to the probe solution in the absence and presence of Mg²⁺.
-
The fluorescence intensity is measured after each addition to determine any change in the signal.
-
-
Data Analysis: The fluorescence intensity in the presence of interfering cations is compared to the baseline and Mg²⁺-saturated signals to quantify the degree of interference.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for testing its specificity.
Caption: Mechanism of this compound action within a cell.
Caption: Experimental workflow for testing ion specificity.
Conclusion
This compound demonstrates high selectivity for Mg²⁺ over other divalent cations at their physiological concentrations, making it a reliable tool for studying mitochondrial Mg²⁺ dynamics. While some interference from Ni²⁺ and Zn²⁺ at higher concentrations has been noted, its superior selectivity against Ca²⁺, a major potential interferent in intracellular measurements, positions it as a strong alternative to other commercially available probes like Mag-fura-2 and Magnesium Green. Researchers should, however, always consider the specific ionic environment of their experimental system when selecting a fluorescent indicator.
References
Comparative Analysis of Fluorescent Ion Indicators: A Guide to Kmg-301AM and Genetically Encoded Potassium Sensors
In the dynamic landscape of cellular biology, the precise measurement of intracellular ion concentrations is paramount to understanding a vast array of physiological and pathological processes. Researchers have a growing arsenal of tools at their disposal, broadly categorized into chemical dyes and genetically encoded sensors. This guide provides a comparative overview of Kmg-301AM, a chemical probe for mitochondrial magnesium, and the burgeoning class of genetically encoded fluorescent sensors for potassium (K⁺), offering insights into their respective principles, performance, and experimental considerations.
Section 1: Understanding the Probes: Different Tools for Different Targets
A critical initial clarification is the distinction in ionic targets between this compound and the genetic sensors discussed herein. This compound is a fluorescent probe designed for the selective detection of mitochondrial magnesium ions (Mg²⁺)[1][2]. In contrast, genetic sensors like GINKO1 and the RGEPO series are engineered proteins that report on the concentration of potassium ions (K⁺)[3][4][5]. Therefore, a direct cross-validation of results is not applicable; rather, this guide compares their features to aid researchers in selecting the appropriate tool for their specific biological question.
This compound: A Chemical Probe for Mitochondrial Magnesium
This compound is the acetoxymethyl (AM) ester form of the Mg²⁺-selective fluorescent probe, KMG-301. The AM ester modification renders the molecule cell-permeable, allowing it to cross the plasma and mitochondrial membranes. Once inside the mitochondria, intracellular esterases cleave the AM group, trapping the active KMG-301 probe within the mitochondrial matrix. This probe is valuable for investigating the role of mitochondrial Mg²⁺ in cellular processes.
Genetically Encoded Potassium Sensors
Genetically encoded K⁺ indicators are proteins engineered to change their fluorescent properties upon binding to potassium. These sensors are delivered to cells via genetic material (e.g., plasmids), allowing for targeted expression in specific cell types or subcellular compartments. This class of sensors includes Förster Resonance Energy Transfer (FRET)-based indicators like KIRIN1 and single fluorescent protein-based indicators such as GINKO1 and the red fluorescent RGEPO series.
Section 2: Performance Characteristics and Data Comparison
The selection of an ion indicator is heavily dependent on its performance metrics. The following table summarizes the key characteristics of this compound and several prominent genetically encoded K⁺ sensors.
| Indicator | Target Ion | Type | Reported Affinity (Kd) | Wavelengths (Ex/Em) | Key Features |
| Kmg-301 | Mg²⁺ | Chemical Dye | Not specified in results | 559 nm / 600-700 nm | Mitochondria-accumulating; AM ester form for cell loading. |
| GINKO1 | K⁺ | Genetically Encoded (Single FP) | Physiologically relevant concentrations | Green Fluorescent | Enables dual-color imaging with red Ca²⁺ indicators. |
| KIRIN1 | K⁺ | Genetically Encoded (FRET) | Physiologically relevant concentrations | FRET-based (mCerulean3/cp173Venus) | Ratiometric imaging of cytosolic K⁺. |
| RGEPO1 | K⁺ | Genetically Encoded (Red FP) | 3.55 mM (in HEK293FT cells) | Red Fluorescent | Targeted to the extracellular membrane. |
| RGEPO2 | K⁺ | Genetically Encoded (Red FP) | 14.81 mM (in HEK293FT cells) | Red Fluorescent | Localized in the cytoplasm. |
Section 3: Experimental Protocols
The successful application of these indicators hinges on appropriate experimental design and execution. Below are generalized protocols for the use of this compound and genetically encoded K⁺ sensors.
Protocol for this compound Staining of Mitochondria
This protocol is adapted from methodologies for staining intact cells to measure mitochondrial Mg²⁺.
-
Cell Preparation: Culture cells on a suitable imaging substrate (e.g., glass-bottom dishes).
-
Loading Solution Preparation: Prepare a 20 µM solution of this compound in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).
-
Loading: Apply the this compound solution to the cells and incubate for 10 minutes on ice. This minimizes the hydrolysis of the AM ester in the cytosol.
-
Wash: Wash the cells twice with fresh HBSS to remove excess probe.
-
De-esterification: Incubate the cells for 15 minutes at 37°C to allow for the complete hydrolysis of the AM ester within the mitochondria.
-
Imaging: Perform fluorescence imaging using a confocal microscope with an excitation wavelength of 559 nm and an emission collection window of 600-700 nm.
General Protocol for Using Genetically Encoded K⁺ Sensors
This protocol outlines the general workflow for expressing and imaging genetically encoded potassium sensors.
-
Sensor Selection and Cloning: Choose the appropriate K⁺ sensor based on the desired affinity, color, and subcellular localization. Obtain the plasmid DNA encoding the sensor.
-
Transfection/Transduction: Introduce the sensor's genetic material into the target cells. This can be achieved through methods such as lipid-based transfection or viral transduction.
-
Expression: Allow sufficient time for the cells to express the sensor protein. This typically ranges from 24 to 72 hours, depending on the expression system and cell type.
-
Cell Culture and Experiment: Culture the cells expressing the sensor and perform the desired experimental manipulations that are expected to alter intracellular K⁺ concentrations.
-
Imaging: Acquire fluorescence images using a microscope equipped with the appropriate filter sets for the specific fluorescent protein(s) of the sensor (e.g., GFP or RFP filter sets). For FRET-based sensors, sequential imaging of the donor and acceptor fluorophores is required.
-
Data Analysis: Analyze the changes in fluorescence intensity or, for ratiometric sensors, the ratio of acceptor to donor emission to determine the relative changes in intracellular K⁺ concentration.
Section 4: Visualizing Experimental Workflows and Signaling
To further clarify the application of these different sensor types, the following diagrams illustrate their respective experimental workflows.
Caption: Workflow for loading a chemical dye like this compound.
Caption: Workflow for using a genetically encoded sensor.
This guide highlights that this compound and genetically encoded potassium sensors are powerful, yet distinct, tools for cellular biologists. The choice between them is fundamentally dictated by the ion of interest—Mg²⁺ or K⁺. For researchers investigating mitochondrial magnesium dynamics, this compound offers a direct chemical probe-based approach. For those interested in potassium signaling, the growing family of genetically encoded sensors provides a versatile and targetable solution.
References
Kmg-301AM: A New Era in Mitochondrial Magnesium Measurement
A detailed guide for researchers on the distinct advantages of Kmg-301AM for precise mitochondrial magnesium quantification, offering superior localization and retention compared to previous fluorescent probes.
For researchers in cellular biology, neuroscience, and drug development, the precise measurement of intracellular ion concentrations is paramount to understanding cellular signaling and organelle function. Magnesium (Mg²⁺), the second most abundant intracellular divalent cation, is a critical cofactor in numerous enzymatic reactions and plays a vital role in cellular energy metabolism. While various fluorescent probes have been developed to measure cytosolic Mg²⁺, the targeted analysis of mitochondrial Mg²⁺ has remained a significant challenge. The advent of this compound represents a substantial leap forward, providing a tool specifically designed for robust and accurate measurement of Mg²⁺ within the mitochondrial matrix. This guide provides a comprehensive comparison of this compound with its predecessors, supported by experimental data and detailed protocols.
Key Advantages of this compound
The primary advantage of this compound lies in its specific mitochondrial localization and retention . Unlike earlier probes that primarily stain the cytosol or leak from mitochondria upon membrane depolarization, this compound is engineered to accumulate and remain within the mitochondria. This is achieved through its acetoxymethyl (AM) ester form, which allows the probe to passively cross cell membranes and, upon entering the mitochondria, is cleaved by mitochondrial esterases into the membrane-impermeant Kmg-301.
A crucial feature of Kmg-301 is that it is not released upon depolarization of the mitochondrial membrane potential . This is a significant improvement over other cationic probes, such as rhodamine 123, which are released into the cytosol when the mitochondrial membrane potential is dissipated. This property of Kmg-301 ensures that the fluorescent signal accurately reflects the intramitochondrial Mg²⁺ concentration, even during experimental manipulations that affect mitochondrial function.
Comparative Performance of Magnesium Probes
To illustrate the superior performance of this compound for mitochondrial magnesium measurement, the following table summarizes the key characteristics of this compound and compares them with the cytosolic probe KMG-104AM and the conventional Mg²⁺ probe, Mag-fura-2.
| Feature | This compound | KMG-104AM | Mag-fura-2 |
| Primary Localization | Mitochondria | Cytosol | Cytosol |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM[1] | ~2.1 mM | 1.9 mM[2] |
| Dissociation Constant (Kd) for Ca²⁺ | Not specified, low interference at physiological concentrations | 7.5 mM | 25 µM[3] |
| Excitation Wavelength (max) | 540 nm[1] | 488 nm[4] | 369 nm (Mg²⁺-free), 330 nm (Mg²⁺-bound) |
| Emission Wavelength (max) | ~565 nm (estimated from spectra) | 500-600 nm | 511 nm (Mg²⁺-free), 491 nm (Mg²⁺-bound) |
| Key Advantage | Specific mitochondrial targeting and retention | Selective for cytosolic Mg²⁺ | Ratiometric measurement |
| Limitation | Not suitable for cytosolic measurements | Does not enter mitochondria | Prone to compartmentalization and leakage from organelles; significant Ca²⁺ interference |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Mg²⁺ Concentration using this compound
This protocol describes the loading of cells with this compound for the specific measurement of mitochondrial Mg²⁺.
Materials:
-
This compound stock solution (1-5 mM in high-quality, anhydrous DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Probe Loading:
-
Prepare a working solution of 20 µM this compound in HBSS.
-
Incubate the cells with the this compound working solution for 10 minutes on ice. This step is crucial to minimize the hydrolysis of the AM ester in the cytosol.
-
-
Washing: Wash the cells twice with fresh HBSS to remove the extracellular probe.
-
De-esterification: Incubate the cells for 15 minutes at 37°C to allow for the complete hydrolysis of the AM ester to the active Kmg-301 probe within the mitochondria.
-
Fluorescence Imaging: Perform fluorescence imaging using a confocal laser scanning microscope with excitation at approximately 540 nm and emission collection around 565 nm.
Protocol 2: Simultaneous Measurement of Cytosolic and Mitochondrial Mg²⁺
This protocol allows for the concurrent visualization of Mg²⁺ dynamics in both the cytosol and mitochondria by using KMG-104AM and this compound.
Materials:
-
KMG-104AM stock solution (1-5 mM in DMSO)
-
This compound stock solution (1-5 mM in DMSO)
-
HBSS
-
Confocal laser scanning microscope with multi-channel imaging capabilities
Procedure:
-
Loading with KMG-104AM:
-
Prepare a working solution of 5 µM KMG-104AM in HBSS.
-
Incubate the cells with the KMG-104AM solution for 30 minutes at 37°C.
-
-
Washing: Wash the cells twice with fresh HBSS.
-
Loading with this compound:
-
Prepare a working solution of 20 µM this compound in HBSS.
-
Incubate the cells with the this compound solution for 10 minutes on ice.
-
-
Final Wash and De-esterification:
-
Wash the cells twice with fresh HBSS.
-
Incubate the cells for 15 minutes at 37°C.
-
-
Simultaneous Imaging:
-
Perform dual-channel fluorescence imaging.
-
For KMG-104 (cytosolic Mg²⁺), use an excitation of ~488 nm and collect emission between 500-600 nm.
-
For Kmg-301 (mitochondrial Mg²⁺), use an excitation of ~540 nm and collect emission around 565 nm.
-
Visualization of Experimental Workflow and Signaling
To understand the practical application of this compound, a common experimental workflow involves the use of a mitochondrial uncoupler, such as Carbonyl cyanide p-(trifluoromethoxy)phenylhydrazone (FCCP), to induce the release of Mg²⁺ from the mitochondria into the cytosol. The following diagrams illustrate this process.
Caption: Experimental workflow for simultaneous monitoring of mitochondrial and cytosolic Mg²⁺.
Caption: Signaling pathway of FCCP-induced mitochondrial Mg²⁺ release.
References
- 1. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mag-Fura-2 AM (CAS 130100-20-8): R&D Systems [rndsystems.com]
- 4. physicians-strength.com [physicians-strength.com]
Navigating the Challenges of Mitochondrial Magnesium Imaging: A Comparative Guide to Kmg-301AM
For researchers, scientists, and drug development professionals, the precise measurement of intracellular magnesium (Mg²⁺) is crucial for understanding its myriad roles in cellular physiology and disease. The recent development of Kmg-301AM, a fluorescent probe targeted to mitochondria, has opened new avenues for investigating the dynamics of this essential ion within this critical organelle. However, like any tool, this compound has its limitations. This guide provides an objective comparison of this compound with other common Mg²⁺ indicators, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate probe for quantitative magnesium imaging.
Quantitative Comparison of Fluorescent Mg²⁺ Probes
The selection of a fluorescent Mg²⁺ probe is dictated by several key photophysical and chemical properties. The following table summarizes the essential quantitative parameters of this compound and other widely used Mg²⁺ indicators to facilitate a direct comparison.
| Property | This compound | Mag-Fura-2 | Magnesium Green™ | KMG-104 |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM[1] | 1.9 mM[2][3] | ~1.0 mM | 2.1 mM[4] |
| Fluorescence Quantum Yield (Φfl) | 0.15[1] | Not widely reported | Not widely reported | 0.02 (for KMG-104) |
| Molar Extinction Coefficient (ε) | 42,100 M⁻¹cm⁻¹ | 22,000 cm⁻¹M⁻¹ (Mg²⁺-free) | Not widely reported | Not specified |
| Excitation Wavelength (λex) | 540 nm | ~369 nm (Mg²⁺-free), ~330 nm (Mg²⁺-bound) | ~490 nm | 488 nm |
| Emission Wavelength (λem) | Not specified in detail, but responsive to Mg²⁺ | ~511 nm (Mg²⁺-free), ~491 nm (Mg²⁺-bound) | ~520 nm | Not specified in detail, but responsive to Mg²⁺ |
| Selectivity (Mg²⁺ vs. Ca²⁺) | High selectivity for Mg²⁺ over Ca²⁺ under physiological conditions. | Also binds Ca²⁺ (Kd ~25 µM), which can interfere with Mg²⁺ measurements. | Also binds Ca²⁺ | Superior selectivity for Mg²⁺ over Ca²⁺ (Kd for Ca²⁺ is 7.5 mM). |
| Cellular Localization | Mitochondria | Cytosol | Cytosol | Cytosol |
| Ratiometric | No (Intensity-based) | Yes (Excitation ratio) | No (Intensity-based) | No (Intensity-based) |
Limitations of this compound in Quantitative Magnesium Imaging
While this compound offers the significant advantage of mitochondrial targeting, researchers should be aware of its inherent limitations for precise quantitative measurements:
-
Intensity-Based Measurements: this compound is a non-ratiometric, "turn-on" fluorescent probe. This means that changes in Mg²⁺ concentration are measured as changes in fluorescence intensity. Such measurements can be susceptible to artifacts arising from variations in probe concentration, cell volume, and photobleaching, which can complicate absolute quantification.
-
In Situ Calibration Challenges: Accurate quantification of intracellular ion concentrations requires careful calibration of the fluorescent probe within the cellular environment. For intensity-based probes like this compound, this is particularly challenging as it is difficult to determine the minimum (Fmin) and maximum (Fmax) fluorescence intensities corresponding to zero and saturating Mg²⁺ concentrations within the mitochondria of intact cells.
-
Potential for Environmental Sensitivity: The fluorescence of Kmg-301 is reported to be weakly responsive to pH changes in the range of 6.5-9.0. However, the mitochondrial matrix has a distinct and dynamic chemical environment, and it is possible that other factors within the mitochondria could influence the probe's fluorescence properties, independent of Mg²⁺ concentration.
-
Interference from Other Divalent Cations: Although this compound is reported to be selective for Mg²⁺ over Ca²⁺ under physiological conditions, it does show sensitivity to Ni²⁺ and Zn²⁺ at equimolar concentrations in vitro. While the intracellular concentrations of these ions are typically low, potential localized changes in their concentrations within the mitochondrial microenvironment could, in principle, affect this compound fluorescence.
-
Photostability: While not extensively documented for this compound specifically, photobleaching is a general concern for all fluorescent probes, especially in time-lapse imaging experiments. This can lead to a decrease in fluorescence signal over time that is independent of changes in Mg²⁺ concentration, further complicating quantitative analysis.
Experimental Protocols
To facilitate the use of fluorescent probes for mitochondrial Mg²⁺ imaging, a detailed experimental protocol is provided below. This protocol is based on established methods for other fluorescent indicators and can be adapted for this compound.
Protocol: Measurement of Mitochondrial Mg²⁺ Concentration using this compound
1. Reagent Preparation:
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Loading Buffer: Use a physiological buffer appropriate for the cell type, such as Hanks' Balanced Salt Solution (HBSS) or a modified Krebs-Ringer buffer, buffered with HEPES. The buffer should be at the appropriate pH and temperature for the cells.
2. Cell Loading:
-
Grow cells on coverslips or in imaging dishes suitable for fluorescence microscopy.
-
On the day of the experiment, prepare the loading solution. For a final concentration of 5 µM this compound, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting it into the loading buffer. This aids in the dispersion of the nonpolar AM ester in the aqueous buffer.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
After incubation, wash the cells 2-3 times with fresh, dye-free loading buffer to remove any extracellular probe.
-
Incubate the cells for an additional 30 minutes in the dye-free buffer to allow for complete de-esterification of the AM group by intracellular esterases, which traps the active Kmg-301 probe within the mitochondria.
3. Fluorescence Imaging:
-
Mount the coverslip with the loaded cells in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.
-
Excite the cells at approximately 540 nm and collect the emitted fluorescence at the appropriate wavelength for Kmg-301.
-
Acquire baseline fluorescence images before applying any experimental stimulus.
-
Apply experimental treatments (e.g., agonists, inhibitors) and record the changes in fluorescence intensity over time.
4. In Situ Calibration (for estimation of Mg²⁺ concentration):
-
Note: This is a challenging procedure for an intensity-based mitochondrial probe. The following is a general approach that may require significant optimization.
-
After the experiment, expose the cells to a buffer containing a high concentration of a Mg²⁺ ionophore (e.g., 5-10 µM A23187) and a saturating concentration of Mg²⁺ (e.g., 10-20 mM) to determine the maximum fluorescence (Fmax).
-
Subsequently, perfuse the cells with a Mg²⁺-free buffer containing the ionophore and a strong Mg²⁺ chelator (e.g., 10 mM EDTA) to determine the minimum fluorescence (Fmin).
-
The intracellular mitochondrial Mg²⁺ concentration can then be estimated using the following equation:
[Mg²⁺]mito = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Mg²⁺]mito is the mitochondrial free Mg²⁺ concentration.
-
Kd is the dissociation constant of this compound for Mg²⁺ (4.5 mM).
-
F is the measured fluorescence intensity.
-
Fmin is the fluorescence intensity in the absence of Mg²⁺.
-
Fmax is the fluorescence intensity at saturating Mg²⁺ concentrations.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key workflows.
Figure 1. Experimental workflow for measuring mitochondrial Mg²⁺ using this compound.
Figure 2. Simplified signaling pathway of this compound in mitochondria.
References
- 1. Newly Developed Mg2+–Selective Fluorescent Probe Enables Visualization of Mg2+ Dynamics in Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Mitochondrial Magnesium Measurements Using Kmg-301AM and Alternative Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Kmg-301AM and other common fluorescent probes for measuring mitochondrial magnesium (Mg²⁺). While direct inter-laboratory reproducibility studies for this compound are not currently available in the public domain, this document aims to facilitate reproducibility by providing detailed experimental protocols and a comparative analysis of the key performance characteristics of available probes. Understanding these parameters is crucial for designing robust experiments and interpreting results consistently across different laboratory settings.
Introduction to Mitochondrial Magnesium Measurement
Mitochondria are critical hubs for cellular metabolism and signaling, where magnesium plays a vital role as a cofactor for numerous enzymes and as a regulator of ion channels. The development of fluorescent probes that can specifically target mitochondria and report on the local Mg²⁺ concentration has been a significant advancement in cell biology. This compound has emerged as a valuable tool for these measurements. It is the acetoxymethyl (AM) ester form of Kmg-301, a fluorescent probe designed for the selective detection of Mg²⁺ within the mitochondrial matrix.[1][2] The AM ester group renders the molecule cell-permeable, allowing it to accumulate in the cytoplasm, where it is subsequently hydrolyzed by cellular esterases to the active probe, Kmg-301, which is then sequestered by mitochondria.
Comparison of Fluorescent Probes for Mitochondrial Magnesium
The choice of a fluorescent probe can significantly impact the reliability and reproducibility of mitochondrial Mg²⁺ measurements. The following table summarizes the key properties of Kmg-301 and two common alternatives, Mag-Fura-2 and Magnesium Green. These properties directly influence the potential for measurement variability.
| Property | Kmg-301 | Mag-Fura-2 | Magnesium Green |
| Form for Cell Loading | This compound | Mag-Fura-2 AM | Magnesium Green AM |
| Excitation Wavelength (λex) | 559 nm[2] | ~330 nm (Mg²⁺-bound), ~369 nm (Mg²⁺-free)[3] | ~490 nm[4] |
| Emission Wavelength (λem) | 600-700 nm | ~511 nm | ~520 nm |
| Dissociation Constant (Kd) for Mg²⁺ | 4.5 mM | 1.9 mM | ~1.0 mM |
| Selectivity for Mg²⁺ over Ca²⁺ | High; no fluorescence increase at 1 mM Ca²⁺ | Lower; binds Ca²⁺ with high affinity | Binds Ca²⁺ with moderate affinity (Kd ~6 µM) |
| pH Sensitivity | Weak response in the range of pH 6.5-9 | Essentially invariant between pH 5.5 and 7.4 | Information not readily available |
| Ratiometric Measurement | No | Yes (Excitation) | No |
Note on Reproducibility: The properties listed above are critical determinants of experimental reproducibility. For instance, the high selectivity of Kmg-301 for Mg²⁺ over Ca²⁺ reduces a significant potential source of variability that can arise from fluctuations in mitochondrial calcium concentration. In contrast, the ratiometric nature of Mag-Fura-2 can enhance reproducibility by correcting for variations in probe loading, cell thickness, and illumination intensity. The lower dissociation constant of Magnesium Green may make it more sensitive to smaller changes in mitochondrial Mg²⁺, but its non-ratiometric nature and potential for Ca²⁺ interference should be considered.
Experimental Protocols
Detailed and consistent experimental protocols are paramount for achieving reproducible results. Below are generalized protocols for using this compound and the alternative probe, Mag-Fura-2.
Protocol 1: Measurement of Mitochondrial Mg²⁺ using this compound
This protocol is a synthesis of methodologies described in the literature.
1. Reagent Preparation:
- Prepare a stock solution of this compound (e.g., 1-5 mM) in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light and moisture.
- Prepare an imaging buffer suitable for maintaining cell viability (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer).
2. Cell Culture and Staining:
- Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture to the desired confluency.
- On the day of the experiment, remove the culture medium and wash the cells once with the imaging buffer.
- Prepare a working solution of this compound in the imaging buffer. The final concentration typically ranges from 1 to 20 µM. The optimal concentration should be determined empirically for each cell type.
- Incubate the cells with the this compound working solution at 37°C for 20-30 minutes in the dark.
- After incubation, wash the cells twice with the imaging buffer to remove excess probe.
- Add fresh imaging buffer to the cells and incubate for a further 15-30 minutes at 37°C to allow for complete de-esterification of the probe within the mitochondria.
3. Fluorescence Microscopy and Data Acquisition:
- Perform imaging using a confocal laser scanning microscope.
- Excite the Kmg-301 probe at 559 nm and collect the emission signal between 600 and 700 nm.
- Acquire images at different time points or under different experimental conditions as required.
- It is advisable to co-stain with a mitochondrial marker (e.g., MitoTracker Green) in initial experiments to confirm the mitochondrial localization of the Kmg-301 signal.
4. Data Analysis:
- Measure the mean fluorescence intensity within regions of interest (ROIs) corresponding to mitochondria.
- Normalize the fluorescence intensity to the background to account for any non-specific signal.
- For dynamic experiments, express the change in fluorescence as a ratio of the initial fluorescence (F/F₀).
Protocol 2: Measurement of Mitochondrial Mg²⁺ using Mag-Fura-2 AM
This protocol is based on established methods for using ratiometric fluorescent indicators.
1. Reagent Preparation:
- Prepare a stock solution of Mag-Fura-2 AM (e.g., 1-5 mM) in anhydrous DMSO. Store at -20°C, protected from light and moisture.
- Prepare an imaging buffer as described for this compound.
2. Cell Culture and Staining:
- Follow the same cell plating and washing procedures as for this compound.
- Prepare a working solution of Mag-Fura-2 AM in the imaging buffer. The final concentration is typically in the range of 1-10 µM.
- Incubate the cells with the Mag-Fura-2 AM working solution at 37°C for 30-60 minutes in the dark.
- Wash the cells twice with imaging buffer to remove the extracellular probe.
- Add fresh imaging buffer and allow for de-esterification for at least 30 minutes at room temperature or 37°C.
3. Fluorescence Microscopy and Data Acquisition:
- Use a fluorescence microscope equipped for ratiometric imaging.
- Alternately excite the cells at approximately 330 nm (Mg²⁺-bound) and 369 nm (Mg²⁺-free).
- Collect the emission fluorescence at ~511 nm for both excitation wavelengths.
- Acquire image pairs at the desired time points.
4. Data Analysis:
- Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F₃₃₀/F₃₆₉) for each pixel or ROI.
- This ratio is proportional to the intracellular Mg²⁺ concentration and is less susceptible to variations in probe concentration, cell path length, and excitation light intensity.
- For quantitative measurements, an in situ calibration can be performed using ionophores to equilibrate intracellular and extracellular Mg²⁺ concentrations.
Visualizing Experimental Workflows and Signaling Context
To further clarify the experimental process and its biological context, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for mitochondrial Mg²⁺ measurement using this compound.
Caption: Signaling context for this compound measurements of mitochondrial Mg²⁺.
Conclusion and Recommendations for Reproducibility
While this compound offers high selectivity for mitochondrial Mg²⁺, ensuring the reproducibility of measurements across different laboratories requires careful attention to experimental detail. The following recommendations are provided to enhance the consistency of results:
-
Standardize Protocols: Adhere strictly to a well-defined experimental protocol, including cell culture conditions, probe loading concentrations and times, and imaging parameters.
-
Instrument Calibration: Regularly calibrate and maintain microscopy equipment to ensure consistent performance.
-
Control Experiments: Include appropriate positive and negative controls in each experiment to validate the responsiveness of the probe and the health of the cells.
-
Empirical Optimization: Optimize probe concentration and loading times for each specific cell line to achieve optimal signal-to-noise ratios without inducing cytotoxicity.
-
Thorough Reporting: When publishing results, provide a detailed description of the experimental methods, including all relevant parameters, to allow for accurate replication by other researchers.
By following these guidelines and understanding the comparative properties of the available fluorescent probes, researchers can improve the reproducibility of their mitochondrial Mg²⁺ measurements and contribute to a more robust and reliable body of scientific knowledge.
References
- 1. Newly developed Mg2+-selective fluorescent probe enables visualization of Mg2+ dynamics in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. Fluorescent probes for the detection of magnesium ions (Mg2+): from design to application - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kmg-301AM and Alternative Fluorescent Probes for Correlating Mitochondrial Magnesium with Physiological Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kmg-301AM and other commercially available fluorescent probes for the measurement of mitochondrial magnesium (Mg²⁺). Understanding the dynamics of mitochondrial Mg²⁺ is crucial as it plays a pivotal role in cellular metabolism, ATP synthesis, and overall physiological and pathophysiological processes. The selection of an appropriate fluorescent probe is critical for obtaining accurate and reproducible data. This document aims to assist researchers in making an informed decision by presenting a comprehensive overview of this compound and its alternatives, supported by experimental data and detailed protocols.
Introduction to Mitochondrial Magnesium Flourescent Probes
Mitochondria are key regulators of intracellular Mg²⁺ homeostasis. The concentration of free Mg²⁺ in the mitochondrial matrix is estimated to be in the millimolar range and its fluctuation is linked to various cellular functions and disease states. Fluorescent probes are indispensable tools for real-time monitoring of these dynamics in live cells. An ideal mitochondrial Mg²⁺ probe should exhibit high selectivity for Mg²⁺ over other cations, particularly Ca²⁺, possess high brightness and photostability, and reliably localize to the mitochondrial matrix.
This guide focuses on this compound, a probe specifically designed for mitochondrial Mg²⁺ measurement, and compares it with other widely used probes: Mag-Fura-2, Mag-Indo-1, and Magnesium Green.
Performance Comparison of Fluorescent Probes
The selection of a fluorescent probe for mitochondrial Mg²⁺ measurement depends on several key performance indicators. The following table summarizes the quantitative data for this compound and its alternatives based on available literature.
| Property | This compound | Mag-Fura-2 | Mag-Indo-1 | Magnesium Green |
| Excitation (Ex) Max (nm) | ~540[1] | ~330 (Mg²⁺-bound) / ~369 (Mg²⁺-free)[2] | ~330 (Mg²⁺-bound) / ~350 (Mg²⁺-free) | ~490[3] |
| Emission (Em) Max (nm) | ~565[1] | ~491 (Mg²⁺-bound) / ~511 (Mg²⁺-free)[3] | ~410 (Mg²⁺-bound) / ~480 (Mg²⁺-free) | ~520 |
| Dissociation Constant (Kd) for Mg²⁺ (mM) | 4.5 | 1.9 | 2.7 | High affinity (specific Kd not consistently reported) |
| Quantum Yield (Φ) | 0.15 | Not explicitly reported for mitochondrial environment | Not explicitly reported for mitochondrial environment | Not explicitly reported for mitochondrial environment |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | 42,100 | 22,000-26,000 | Not explicitly reported | Not explicitly reported |
| Selectivity | High selectivity for Mg²⁺ over Ca²⁺, Na⁺, and K⁺ at physiological concentrations | Binds Ca²⁺ with a Kd of 25 µM | Binds Ca²⁺ | Binds Ca²⁺ |
| Ratiometric | No | Yes (Excitation) | Yes (Emission) | No |
| Mitochondrial Targeting | Accumulates in mitochondria | Requires specific loading conditions to favor mitochondrial accumulation | Requires specific loading conditions to favor mitochondrial accumulation | Generally cytosolic, mitochondrial localization not inherent |
Signaling Pathway and Experimental Workflow
Mitochondrial Magnesium Homeostasis Signaling Pathway
The following diagram illustrates the key pathways involved in regulating mitochondrial Mg²⁺ concentration. The transport of Mg²⁺ across the inner mitochondrial membrane is primarily mediated by the MRS2 channel. Cytosolic Mg²⁺ levels, cellular energy status (ATP/ADP ratio), and the mitochondrial membrane potential are key regulators of this process.
References
Safety Operating Guide
Navigating the Disposal of KMG-301AM: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the fluorescent probe KMG-301AM is critical for maintaining a safe laboratory environment. This guide offers procedural, step-by-step guidance to address the operational questions of researchers, scientists, and drug development professionals. A significant discrepancy in hazard classification from different suppliers necessitates a cautious and well-informed approach to its disposal.
This compound is an acetoxymethylated fluorescent probe designed for the detection of magnesium ions within the mitochondria of intact cells. While one supplier, GlpBio, has issued a Safety Data Sheet (SDS) stating that this compound is not a hazardous substance, another supplier, Ambeed, has associated the compound with severe explosive hazards. Furthermore, the product may be supplied with a trifluoroacetic acid (TFA) counterion, which is a corrosive and hazardous substance requiring specific disposal protocols.
Given this conflicting information, it is imperative to treat this compound with caution and to consult the specific SDS provided by the supplier from whom it was purchased. The following procedures are provided to guide researchers in the safe handling and disposal of this compound, taking into account the potential hazards.
Immediate Safety and Handling Precautions
Before handling this compound, always review the supplier-specific Safety Data Sheet (SDS). Personal Protective Equipment (PPE) is mandatory. This includes, at a minimum:
-
Safety goggles or a face shield
-
A laboratory coat
-
Chemical-resistant gloves (nitrile gloves are a common choice for low-volume applications)
All handling of this compound, especially if the presence of TFA is indicated or if there is a risk of aerosolization, should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal route for this compound is contingent on its hazard classification as determined by the supplier's SDS and your institution's Environmental Health and Safety (EHS) guidelines.
Scenario 1: this compound is Classified as Non-Hazardous
If the supplier's SDS explicitly states that this compound is not a hazardous substance and does not contain TFA, the disposal procedure is more straightforward.
-
Unused Product:
-
For small quantities, consult your institution's EHS for guidance on the disposal of non-hazardous chemical waste.
-
Do not dispose of down the drain unless explicitly permitted by local regulations and your EHS office.
-
-
Contaminated Labware (e.g., pipette tips, centrifuge tubes):
-
Dispose of in the regular laboratory solid waste, unless it is contaminated with other hazardous materials.
-
-
Aqueous Solutions:
-
While some non-mutagenic fluorescent dye solutions may be eligible for drain disposal after dilution, it is crucial to confirm this with your institution's EHS.
-
Scenario 2: this compound is Classified as Hazardous (Explosive and/or Corrosive)
In the event that the SDS indicates explosive properties or the presence of trifluoroacetic acid, a much more stringent disposal protocol must be followed.
-
Unused Product and Grossly Contaminated Materials:
-
This waste is considered hazardous. It must be collected in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound and TFA (e.g., a glass or polyethylene container).
-
The label must clearly state "Hazardous Waste" and list all chemical constituents, including this compound and trifluoroacetic acid.
-
Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for pickup and disposal by your institution's EHS or a certified hazardous waste contractor.
-
-
Spill Cleanup:
-
For minor spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., soap and water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's EHS immediately.
-
-
Contaminated Labware:
-
All labware that has come into contact with hazardous this compound must be treated as hazardous waste.
-
Collect these items in a designated, labeled hazardous waste container for solids.
-
Data Presentation: Hazard and Disposal Summary
The following tables summarize the key information regarding the potential hazards and disposal considerations for this compound and Trifluoroacetic Acid.
| Substance | CAS Number | Potential Hazards (as per conflicting sources) | Primary Disposal Route |
| This compound | 1372642-77-7 | Source 1 (Ambeed): Unstable explosive, mass explosion hazard.Source 2 (GlpBio): Not a hazardous substance or mixture. | Dependent on supplier's SDS. If hazardous, collect as chemical waste for EHS pickup. |
| Trifluoroacetic Acid (TFA) | 76-05-1 | Corrosive, causes severe skin burns and eye damage, harmful if inhaled. | Collect as hazardous chemical waste for EHS pickup. Do not dispose down the drain.[1][2] |
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Unused/Expired this compound (Hazardous) | Compatible glass or plastic, with a secure lid. | "Hazardous Waste", "Reactive/Explosive" (if applicable), "Corrosive" (if TFA is present), full chemical names. | Designated Satellite Accumulation Area, segregated from incompatible materials. |
| Contaminated Solid Waste (Hazardous) | Puncture-resistant container with a liner. | "Hazardous Waste", list of contaminants. | Designated Satellite Accumulation Area. |
| Contaminated Liquid Waste (Hazardous) | Compatible glass or plastic, with a secure lid. | "Hazardous Waste", list of all chemical components and approximate concentrations. | Designated Satellite Accumulation Area. |
Experimental Protocols
Detailed methodologies for experiments involving this compound can be found in scientific literature. A general protocol for its use in cellular imaging involves:
-
Preparation of Staining Solution: this compound is typically dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to the final working concentration in a physiological buffer.
-
Cell Staining: Adherent or suspension cells are incubated with the this compound staining solution for a specific duration to allow for cellular uptake and mitochondrial accumulation.
-
Washing: The cells are washed with a physiological buffer to remove the excess fluorescent probe.
-
Imaging: The stained cells are then visualized using fluorescence microscopy with appropriate excitation and emission wavelengths.
Mandatory Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound, based on the available, conflicting information.
Caption: Disposal workflow for this compound, emphasizing SDS consultation.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
